3-Ethylthio withaferin A
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H44O6S |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(2R,5S,6R,7R,9R,16S)-5-ethylsulfanyl-6-hydroxy-15-[(1S)-1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one |
InChI |
InChI=1S/C30H44O6S/c1-6-37-23-13-24(32)29(5)21-9-10-28(4)19(16(3)22-11-15(2)18(14-31)27(34)35-22)7-8-20(28)17(21)12-25-30(29,36-25)26(23)33/h16-17,19-23,25-26,31,33H,6-14H2,1-5H3/t16-,17?,19?,20?,21?,22?,23-,25+,26-,28+,29-,30-/m0/s1 |
InChI Key |
VCJUCJWGFCDZKZ-OZFFHUCCSA-N |
Isomeric SMILES |
CCS[C@H]1CC(=O)[C@@]2(C3CC[C@]4(C(C3C[C@@H]5[C@@]2([C@H]1O)O5)CCC4[C@H](C)C6CC(=C(C(=O)O6)CO)C)C)C |
Canonical SMILES |
CCSC1CC(=O)C2(C3CCC4(C(C3CC5C2(C1O)O5)CCC4C(C)C6CC(=C(C(=O)O6)CO)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Ethylthio Withaferin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaferin A, a bioactive steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties.[1] The presence of an α,β-unsaturated ketone in Ring A of the withaferin A scaffold makes it susceptible to nucleophilic attack, particularly by thiols.[1] This reactivity is believed to be a key mechanism of its biological action, involving covalent modification of cysteine residues in target proteins.[2] The synthesis of 3-Ethylthio withaferin A, a derivative formed by the Michael addition of ethanethiol to withaferin A, represents a targeted modification to explore and potentially modulate these biological effects. This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, characterization data, and a discussion of the relevant biological context and signaling pathways.
Introduction
Withaferin A is a C28 steroidal lactone characterized by a highly oxygenated structure, including an epoxide in Ring B and an unsaturated lactone side chain.[1] Its potent biological activities have spurred interest in the synthesis of various derivatives to probe structure-activity relationships (SAR) and develop novel therapeutic agents.[3][4] The α,β-unsaturated ketone system in Ring A is a key reactive site, readily undergoing Michael addition with nucleophiles such as thiols.[1][2] This reaction mimics the proposed covalent interaction of withaferin A with cysteine residues of cellular proteins, such as those in the transcription factor NF-κB, which is a known target of withaferin A.[2]
The synthesis of this compound provides a stable analog to study the consequences of this specific thiol addition. Understanding the synthesis and properties of this derivative is crucial for researchers investigating the mechanism of action of withaferin A and for those in drug development seeking to create more potent and selective analogs.
Synthesis of this compound
The synthesis of this compound proceeds via a Michael addition reaction, where the nucleophilic sulfur of ethanethiol attacks the β-carbon of the α,β-unsaturated ketone in Ring A of withaferin A. This reaction is typically carried out under mild conditions.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is based on the general methodology for the thio-diversification of withaferin A as described by Casero et al. (2017), adapted for the specific synthesis of the 3-ethylthio derivative.
Materials:
-
Withaferin A (MW: 470.58 g/mol )
-
Ethanethiol (EtSH, MW: 62.13 g/mol )
-
Solvent: Isopropanol/Water (1:1 v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Withaferin A (1 equivalent) in a 1:1 mixture of isopropanol and water to a concentration of approximately 1 mg/mL.
-
Addition of Thiol: Add ethanethiol (3 equivalents) to the stirred solution of Withaferin A at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (Withaferin A) and the appearance of a new, more polar spot indicates the formation of the product. The reaction is typically allowed to proceed for 24-48 hours.
-
Workup: Upon completion of the reaction, the solvent is removed under reduced pressure (e.g., using a rotary evaporator). The crude residue is then redissolved in a suitable organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel. The column is typically eluted with a gradient of hexane and ethyl acetate to separate the desired this compound from any unreacted starting material and side products.
-
Characterization: The purified product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Group |
| Withaferin A | C₂₈H₃₈O₆ | 470.58 | α,β-Unsaturated Ketone |
| Ethanethiol | C₂H₆S | 62.13 | Thiol (-SH) |
| This compound | C₃₀H₄₄O₆S | 532.74 | Thioether (-S-Et) |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the olefinic protons of the A-ring. Appearance of new signals corresponding to the ethylthio group (a quartet around 2.5-2.7 ppm for -S-CH₂- and a triplet around 1.2-1.4 ppm for -CH₃). |
| ¹³C NMR | Shift of the C2 and C3 carbons to higher field (disappearance of sp² signals and appearance of sp³ signals). Appearance of new signals for the ethylthio group carbons. |
| MS (ESI) | A prominent ion peak corresponding to the molecular weight of the product ([M+H]⁺ at m/z 533.74 or [M+Na]⁺ at m/z 555.72). |
Signaling Pathways Modulated by Withaferin A
Withaferin A exerts its biological effects by modulating multiple signaling pathways, often through its ability to covalently bind to key regulatory proteins. The addition of an ethylthio group at the C3 position is expected to influence these interactions.
Caption: Key signaling pathways modulated by Withaferin A.
-
NF-κB Signaling: Withaferin A is a well-documented inhibitor of the NF-κB pathway.[2] It is proposed to directly alkylate a cysteine residue on the IκB kinase β (IKKβ) subunit, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, inhibiting its transcriptional activity and reducing the expression of pro-inflammatory and anti-apoptotic genes.
-
Heat Shock Protein 90 (HSP90) Inhibition: Withaferin A has been shown to bind to and inhibit the chaperone protein HSP90. This leads to the degradation of HSP90 client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.
-
Cytoskeletal Disruption: Withaferin A can disrupt the cellular cytoskeleton by interacting with intermediate filament proteins like vimentin. This can lead to the inhibition of cell migration and metastasis.
Conclusion
The synthesis of this compound provides a valuable tool for researchers in medicinal chemistry and chemical biology. The straightforward Michael addition reaction allows for the targeted modification of the withaferin A scaffold at a key reactive site. This in-depth guide offers a detailed experimental protocol and outlines the critical biological context, enabling researchers to synthesize and utilize this compound to further explore the therapeutic potential of withanolides. The characterization and biological evaluation of this and similar derivatives will continue to provide valuable insights into the structure-activity relationships of withaferin A and aid in the development of next-generation therapeutics.
References
- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-Ethylthio Withaferin A: A Technical Guide on its Chemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylthio withaferin A is a semi-synthetic derivative of the naturally occurring steroidal lactone, withaferin A, found in the plant Withania somnifera. This guide provides a comprehensive overview of the known chemical properties, biological activities, and potential therapeutic applications of this specific thioether analog. Leveraging data on the parent compound, withaferin A, this document offers insights into its synthesis, stability, and mechanism of action, with a focus on its role as a potential modulator of the NF-kB signaling pathway. All quantitative data is presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.
Introduction
Withaferin A, a C28-steroidal lactone, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.[1][2] Its chemical structure, characterized by an α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and an unsaturated lactone side chain, makes it a highly reactive molecule and a target for structural modification to enhance its therapeutic potential.[3][4] The addition of an ethylthio group at the C3 position of the A ring, resulting in this compound, represents a strategic modification aimed at potentially modulating the compound's bioactivity and pharmacokinetic profile. This document serves as a technical resource on the chemical and biological characteristics of this compound.
Chemical Properties
The chemical properties of this compound are intrinsically linked to its parent compound, withaferin A. The introduction of the ethylthio group alters the electronic and steric environment of the A ring, which can influence its reactivity and biological interactions.
Structure and Synthesis
The core structure of this compound is based on the ergostane skeleton of withaferin A. The key modification is the regio- and stereoselective Michael addition of an ethyl mercaptan to the α,β-unsaturated ketone in the A ring.[3] This reaction targets the C3 position, leading to the formation of a 2,3-dihydro-3β-ethylthio derivative.
A general approach to the synthesis of 3-substituted thio-derivatives of withaferin A involves the reaction with sulfur nucleophiles in a suitable solvent system. While the specific protocol for this compound is not detailed in the provided literature, a representative synthesis for a similar thio-derivative (3β-thioacetoxy analog) is described, which can be adapted.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Molecular Formula | C30H44O6S | [5] |
| Canonical SMILES | C--INVALID-LINK--C2CCC3C4C[C@@H]5--INVALID-LINK--(O5)--INVALID-LINK----INVALID-LINK--CC6=O | [5] |
| Classification | Natural Products, Steroids | [5] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not publicly available. However, based on the analysis of similar 3-thio-substituted withaferin A derivatives, the following characteristics in NMR spectra would be expected:
-
¹H NMR: The appearance of signals corresponding to the ethyl group (a triplet and a quartet) and an upfield shift of the proton at C3 compared to the parent withaferin A. The coupling constants of the C3 and C4 protons would be indicative of a β-orientation of the ethylthio group.
-
¹³C NMR: An upfield shift of the C3 resonance compared to withaferin A, and the appearance of new signals corresponding to the ethylthio group.
Biological Activity and Mechanism of Action
The biological activity of this compound is reported to be primarily as an inhibitor of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[6]
NF-kB Inhibition
The parent compound, withaferin A, is a known inhibitor of NF-kB.[6] It is proposed that this compound retains this inhibitory activity. The likely mechanism involves the alkylation of cysteine residues on key proteins within the NF-kB signaling cascade, such as the IKKβ subunit of the IκB kinase complex.
Caption: Proposed mechanism of NF-kB inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. The following are generalized protocols based on the synthesis of similar withaferin A derivatives and standard biological assays.
Synthesis of 3-Thio-Derivatives of Withaferin A
This protocol is adapted from the synthesis of a 3β-thioacetoxy analog of withaferin A and can be modified for the synthesis of this compound by using ethyl mercaptan as the nucleophile.
Caption: General workflow for the synthesis of 3-thio-withaferin A derivatives.
Procedure:
-
Dissolution: Dissolve withaferin A in a suitable solvent system, such as a mixture of PEG300 and water.
-
Nucleophilic Addition: Add the sulfur nucleophile (e.g., ethyl mercaptan and a mild base) to the solution.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction by thin-layer chromatography.
-
Workup: After the reaction is complete, perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
NF-kB Reporter Assay
To quantitatively assess the inhibitory effect of this compound on the NF-kB pathway, a reporter gene assay can be employed.
Table 2: Experimental Parameters for NF-kB Reporter Assay
| Parameter | Description |
| Cell Line | Human cell line with a stable or transiently transfected NF-kB reporter construct (e.g., HEK293T, HeLa). |
| Reporter Construct | Plasmid containing a luciferase or fluorescent protein gene under the control of an NF-kB response element. |
| Stimulus | TNF-α or another known activator of the NF-kB pathway. |
| Test Compound | This compound at various concentrations. |
| Positive Control | A known NF-kB inhibitor. |
| Negative Control | Vehicle (e.g., DMSO). |
| Readout | Luminescence or fluorescence intensity, proportional to NF-kB activity. |
Discussion and Future Directions
This compound is a promising derivative of withaferin A with potential as an NF-kB inhibitor. The introduction of the ethylthio group may alter its lipophilicity and interaction with target proteins, potentially leading to improved efficacy or a more favorable pharmacokinetic profile compared to the parent compound.
Further research is required to fully elucidate the chemical and biological properties of this compound. This includes:
-
Detailed spectroscopic characterization (1D and 2D NMR, HRMS, IR).
-
Determination of physicochemical properties such as solubility, stability, and logP.
-
Comprehensive biological evaluation in various cell-based and in vivo models of inflammation and cancer.
-
Head-to-head comparison with withaferin A to determine the impact of the 3-ethylthio substitution.
Conclusion
This compound represents a targeted modification of a potent natural product. While data on this specific analog is currently limited, its classification as an NF-kB inhibitor suggests it warrants further investigation as a potential therapeutic agent. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and other withaferin A derivatives.
References
- 1. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withaferin A - Wikipedia [en.wikipedia.org]
- 4. Withaferin A: From Ancient Remedy to Potential Drug Candidate [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]
The Core Mechanism of 3-Ethylthio Withaferin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the mechanism of action for Withaferin A, a natural compound isolated from Withania somnifera. 3-Ethylthio withaferin A is a derivative of this well-studied molecule. While structural modifications can alter biological activity, specific in-depth studies on the mechanism of action for this compound are not widely available in the public domain. Therefore, this guide focuses on the comprehensive data available for the parent compound, Withaferin A, which is presumed to share a similar mechanistic framework. The primary known action of Withaferin A is the inhibition of the NF-κB signaling pathway.
Executive Summary
Withaferin A exhibits potent anti-cancer activity through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Its core mechanism revolves around the modulation of key signaling pathways, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory and survival pathways. Furthermore, Withaferin A is known to induce cellular stress through the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and programmed cell death. This guide provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the involved signaling cascades.
Quantitative Data: In Vitro Cytotoxicity of Withaferin A
The cytotoxic effects of Withaferin A have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U2OS | Osteosarcoma | 0.32 | [1] |
| HeLa | Cervical Cancer | 2-3 | [2] |
| SKGII | Cervical Cancer | 2-3 | [2] |
| ME-180 | Cervical Cancer | 2-3 | [2] |
| OVK18 | Ovarian Cancer | 2-3 | [2] |
| SKOV3 | Ovarian Cancer | >3 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.066 | [3] |
| MCF-7 | Breast Cancer (ER+) | 0.8536 | [3] |
| KLE | Endometrial Cancer | 10 | [4] |
| BCPAP | Papillary Thyroid Cancer | 0.155 | [5] |
| SW1736 | Anaplastic Thyroid Cancer | Not specified | [5] |
| Mel501 | Melanoma | 1.8 - 6.1 | [6] |
Core Mechanisms of Action of Withaferin A
Induction of Apoptosis
Withaferin A is a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is achieved by modulating the expression of key regulatory proteins.
-
ROS Generation and Mitochondrial Dysfunction: Withaferin A treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[7] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[5]
-
Modulation of Bcl-2 Family Proteins: It downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax.[5] This shift in the Bcl-2/Bax ratio further promotes mitochondrial permeabilization.
-
Caspase Activation: The release of cytochrome c activates a caspase cascade, including the initiator caspase-9 and the executioner caspase-3.[5] Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1]
-
Inhibition of IAP Family Proteins: Withaferin A has been shown to suppress the expression of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP-2, and Survivin.[8]
Figure 1: Intrinsic Apoptosis Pathway Induced by Withaferin A.
Inhibition of NF-κB Signaling
A primary mechanism of Withaferin A is the inhibition of the NF-κB pathway, a key signaling cascade that promotes cell survival, proliferation, and inflammation in cancer.
-
IKKβ Inhibition: Withaferin A has been reported to strongly elicit IKKβ hyperphosphorylation, which paradoxically leads to the potent inhibition of its kinase activity.
-
Inhibition of IκBα Degradation: By inhibiting IKKβ, Withaferin A prevents the phosphorylation and subsequent proteasomal degradation of IκBα, the natural inhibitor of NF-κB.
-
Nuclear Translocation Blockade: With IκBα remaining bound to NF-κB (p65/p50 dimer) in the cytoplasm, its nuclear translocation is blocked.
-
Downregulation of NF-κB Target Genes: The inhibition of NF-κB nuclear translocation prevents the transcription of its target genes, which include anti-apoptotic proteins (e.g., Bcl-xL, cIAP1, cIAP2), cyclins, and inflammatory cytokines.
Figure 2: Inhibition of the NF-κB Signaling Pathway by Withaferin A.
Cell Cycle Arrest
Withaferin A can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell types.[4] This is often associated with the modulation of key cell cycle regulatory proteins.
-
Modulation of Cyclins and CDKs: It can decrease the expression of cyclins such as Cyclin B1 and inhibit the activity of cyclin-dependent kinases (CDKs) like CDK1.
-
Induction of p53 and p21: Withaferin A has been shown to increase the expression of the tumor suppressor protein p53 and its downstream target, the CDK inhibitor p21.[4]
Anti-Angiogenic Effects
Withaferin A exhibits potent anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis.
-
Inhibition of VEGF Expression: It can downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling molecule in angiogenesis.
-
Interference with Ubiquitin-Proteasome Pathway: In endothelial cells, Withaferin A has been proposed to interfere with the ubiquitin-mediated proteasome pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of Withaferin A. Specific details may vary based on the cell line and experimental setup.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Withaferin A on cancer cells and calculate the IC50 value.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Withaferin A (e.g., 0.1 to 20 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with Withaferin A.
Methodology:
-
Seed cells in a 6-well plate and treat with Withaferin A at the desired concentration (e.g., IC50 value) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]
Western Blot Analysis
Objective: To detect changes in the expression of specific proteins involved in signaling pathways affected by Withaferin A.
Methodology:
-
Treat cells with Withaferin A for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p-IκBα, IκBα, p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is typically used as a loading control.[9]
ROS Detection Assay
Objective: To measure the intracellular generation of reactive oxygen species.
Methodology:
-
Treat cells with Withaferin A for a specified time.
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.[7]
Conclusion
Withaferin A demonstrates significant potential as an anti-cancer agent, primarily through its ability to induce apoptosis and inhibit pro-survival signaling pathways like NF-κB. Its derivative, this compound, is expected to share these fundamental mechanisms of action, although further research is required to delineate any specific differences in potency or pathway engagement. The comprehensive understanding of Withaferin A's molecular interactions provides a strong foundation for the continued development and investigation of its derivatives as novel cancer therapeutics.
References
- 1. europeanreview.org [europeanreview.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Withaferin A: From Ancient Remedy to Potential Drug Candidate [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Withaferin A Induces Oxidative Stress-Mediated Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A-induced apoptosis in human breast cancer cells is associated with suppression of inhibitor of apoptosis family protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin a Triggers Apoptosis and DNA Damage in Bladder Cancer J82 Cells through Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Target: A Technical Examination of 3-Ethylthio Withaferin A and its Thio-Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific biological activity data for 3-Ethylthio withaferin A is not extensively available in peer-reviewed scientific literature. This guide provides a comprehensive overview of the synthesis and biological context of thio-derivatives of Withaferin A, the parent compound, to infer the potential properties and mechanisms of this compound. The information presented herein is based on existing research on closely related analogues.
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its wide-ranging pharmacological activities, including potent anti-inflammatory, anti-cancer, and anti-angiogenic properties. Its biological effects are largely attributed to its ability to covalently modify key cysteine residues in various proteins, thereby modulating their function. The A-ring of Withaferin A, with its α,β-unsaturated ketone, is a critical site for these Michael addition reactions. The introduction of a thioether linkage at the C3 position, as in this compound, represents a chemical modification that could significantly alter the compound's reactivity, selectivity, and overall biological profile. This technical guide will delve into the synthesis, potential biological activities, and relevant signaling pathways associated with thio-derivatives of Withaferin A, providing a foundational understanding for the study of this compound.
Synthesis of Withaferin A Thio-Derivatives: A Methodological Overview
The synthesis of thio-derivatives of Withaferin A typically involves the reaction of the parent molecule with sulfur nucleophiles. A sustainable and mild methodology for such "thio-diversification" has been reported, providing a basis for the synthesis of compounds like this compound.[1]
Experimental Protocol: General Synthesis of 3-Thio-Derivatives of Withaferin A
This protocol is adapted from the work of Casero et al. and describes a general method for the synthesis of various thio-derivatives of Withaferin A.[1]
Materials:
-
Withaferin A
-
Sulfur nucleophile (e.g., for this compound, ethanethiol or sodium ethanethiolate would be used)
-
Solvent system (e.g., hydroalcoholic mixtures such as isopropanol/water)
-
Reaction vessel
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) for reaction monitoring
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolution: Withaferin A is dissolved in a suitable solvent system, such as a 1:1 mixture of isopropanol and water. The choice of solvent can influence the reaction's chemoselectivity.[1]
-
Addition of Nucleophile: The sulfur nucleophile (e.g., ethanethiol) is added to the solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Extraction: Upon completion, the reaction mixture is subjected to a standard aqueous work-up. The product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified using column chromatography on silica gel to yield the desired 3-thio-derivative.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The following diagram illustrates the general workflow for the synthesis of Withaferin A thio-derivatives.
Potential Biological Activity and Mechanism of Action
While specific data for this compound is lacking, the biological activity of the parent compound, Withaferin A, is well-documented and provides a strong basis for predicting the potential effects of its derivatives. The introduction of a thioether group at the C3 position is expected to modulate the electrophilicity of the A-ring, which could alter its reactivity towards biological nucleophiles and, consequently, its bioactivity.
Antiproliferative and Cytotoxic Effects
Withaferin A exhibits potent antiproliferative activity against a wide range of cancer cell lines.[2] This effect is mediated through the induction of apoptosis and cell cycle arrest. The mechanism often involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways. It is plausible that this compound would retain some level of antiproliferative activity, although the potency might be altered compared to the parent compound.
Anti-inflammatory Activity
Withaferin A is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting IKKβ, Withaferin A prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, leading to a downregulation of pro-inflammatory gene expression. The 3-Ethylthio derivative may also exhibit anti-inflammatory properties through a similar mechanism.
Potential Signaling Pathways
The biological effects of Withaferin A are mediated through its interaction with multiple signaling pathways. The following diagram illustrates some of the key pathways targeted by Withaferin A, which are likely relevant for its thio-derivatives.
Quantitative Data
Due to the lack of specific studies on this compound, no quantitative data such as IC50 values for cytotoxicity or enzyme inhibition can be provided at this time. The table below summarizes the types of thio-derivatives of Withaferin A that have been synthesized and serves as a reference for the chemical diversity that can be achieved.
| Derivative Type | Sulfur Nucleophile Used | Reference |
| 3β-Methoxy-2,3-dihydrowithaferin A | Methanol (competing nucleophile) | [1] |
| 3β-Ethoxy-2,3-dihydrowithaferin A | Ethanol (solvent as nucleophile) | [1] |
| 3β-Thioacetoxy-2,3-dihydrowithaferin A | Potassium thioacetate | [1] |
| Thioether bridged (C3-C6) derivative | Sodium sulfide | [1] |
Conclusion and Future Directions
This compound represents an unexplored derivative of the highly bioactive natural product, Withaferin A. Based on the known reactivity of the parent compound and the successful synthesis of other thio-derivatives, it is reasonable to hypothesize that this compound can be synthesized and will exhibit biological activity. However, the precise nature and potency of this activity remain to be determined.
Future research should focus on the following areas:
-
Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of this compound are paramount.
-
In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of cancer cell lines to determine its antiproliferative activity. Its anti-inflammatory effects should also be assessed, for instance, by measuring its ability to inhibit NF-κB activation.
-
Mechanism of Action Studies: Should significant biological activity be observed, further studies to elucidate the underlying mechanism of action, including the identification of its molecular targets and its effects on key signaling pathways, will be crucial.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of a series of 3-thio-derivatives with varying alkyl or aryl substituents would provide valuable insights into the SAR and could lead to the development of more potent and selective analogues.
The exploration of novel derivatives of Withaferin A, such as this compound, holds promise for the discovery of new therapeutic agents. This guide provides a foundational framework for initiating such investigations.
References
Solubility Profile of 3-Ethylthio Withaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethylthio withaferin A, a derivative of the naturally occurring steroidal lactone, withaferin A. Understanding the solubility of this compound is critical for its advancement in drug discovery and development, impacting formulation, bioavailability, and in vitro assay design. This document compiles available solubility data, provides detailed experimental protocols for solubility determination, and presents visual workflows to guide researchers in their investigations.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively available in the public domain. However, based on product specifications and data from its parent compound, withaferin A, a general solubility profile can be established.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Method |
| Chloroform | Soluble[1] | Not Specified | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Not Specified | Not Specified |
Table 2: Solubility of Withaferin A (Reference Data)
| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |
| Dimethyl Sulfoxide (DMSO) | ~5[2], 10 | Not Specified | Not Specified |
| Dimethylformamide (DMF) | ~5[2] | Not Specified | Not Specified |
| Ethanol (100%) | 5 | Not Specified | Not Specified |
| Methanol | 1, 5 | Not Specified | Shake-Flask (presumed) |
| Ethyl Acetate | Soluble | Not Specified | Not Specified |
| Water | Insoluble | Not Specified | Not Specified |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5[2] | Not Specified | Dilution Method |
Note: The addition of the ethylthio group at the 3-position of the withaferin A scaffold is expected to increase its lipophilicity, which may influence its solubility profile. Researchers should consider this when utilizing withaferin A data as a proxy.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4] This protocol is adapted for a compound like this compound.
2.1. Materials
-
This compound (solid form)
-
Selected solvents (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration.
-
Add a known volume of the desired solvent to the vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended.[3] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility is considered to be at equilibrium when consecutive measurements are consistent.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).[3]
-
Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
For further clarification, the collected supernatant can be filtered through a 0.22 µm syringe filter. Adsorption of the compound to the filter should be assessed.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated solution sample by a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[3]
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample. This concentration represents the thermodynamic solubility.
-
Visualizing Experimental and Logical Workflows
Diagram 1: Experimental Workflow for Shake-Flask Solubility Assay
Caption: Workflow for determining thermodynamic solubility.
Diagram 2: Logical Flow for Solubility Assessment in Drug Discovery
Caption: Staged approach to solubility assessment.
References
Potential Therapeutic Targets of 3-Ethylthio Withaferin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 3-Ethylthio withaferin A is limited. This guide provides a comprehensive overview of the well-characterized therapeutic targets and mechanisms of its parent compound, Withaferin A (WA), to infer the potential therapeutic avenues for its 3-Ethylthio derivative. The functional consequences of the 3-ethylthio modification require direct experimental validation.
Executive Summary
Withaferin A (WA), a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its pleiotropic pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] Structural modifications of WA are being explored to enhance its therapeutic index and target specificity. This compound is one such derivative. Based on the extensive research on WA, this document outlines the probable therapeutic targets and signaling pathways that may be modulated by this compound. The primary known target of WA and its derivatives is the transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation and cell survival.[6][7][8][9][10] This guide will delve into the molecular mechanisms of WA and its potential implications for the 3-Ethylthio analogue, providing a foundational resource for further research and drug development.
Core Therapeutic Target: NF-κB Signaling Pathway
This compound is classified as a derivative of Withaferin A, a known NF-κB inhibitor.[8] The NF-κB signaling cascade is a critical pathway in the cellular response to stress, inflammation, and is often dysregulated in various cancers.
Mechanism of Action of Withaferin A (Inferred for this compound):
Withaferin A has been shown to inhibit NF-κB activation by directly targeting the IκB kinase β (IKKβ) subunit.[9][10] It is proposed that WA achieves this through the thioalkylation of a critical cysteine residue (Cys179) in the activation loop of IKKβ.[10] This covalent modification prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, the nuclear translocation of NF-κB and its transcriptional activity are blocked.
Other Potential Therapeutic Targets
Based on the known polypharmacology of Withaferin A, this compound may also modulate other key cellular pathways implicated in disease.
STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis. WA has been shown to inhibit both constitutive and IL-6-inducible STAT3 activation by decreasing the phosphorylation of STAT3 and its upstream kinase JAK2.
Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Withaferin A has been reported to inhibit this pathway, leading to apoptosis and reduced cell proliferation.
Other Noteworthy Targets
-
Heat Shock Protein 90 (Hsp90): WA has been shown to interact with and inhibit the chaperone function of Hsp90, leading to the degradation of Hsp90 client proteins, many of which are oncoproteins. Structure-activity relationship studies indicate that the C-5(6) epoxy group is crucial for this interaction.[2]
-
Vimentin: WA can covalently bind to vimentin, a type III intermediate filament protein, leading to its aggregation and disruption of the cytoskeleton. This has implications for cancer cell metastasis.
-
Mortalin (Hsp70): WA can disrupt the interaction between mortalin and p53, leading to the reactivation of p53's tumor suppressor function.[1]
-
Wnt/β-catenin Pathway: Some analogues of WA have been shown to suppress the Wnt signaling pathway.[1]
Quantitative Data (for Withaferin A)
The following tables summarize the reported in vitro and in vivo efficacy of Withaferin A against various cancer cell lines. This data serves as a benchmark for the potential activity of this compound.
Table 1: In Vitro Cytotoxicity of Withaferin A
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~2.5 | Hahm et al., 2011 |
| MDA-MB-231 | Breast Cancer | ~1.0 | Hahm et al., 2011 |
| U266B1 | Myeloma | Not Specified | Li et al., 2022 |
| IM-9 | Myeloma | Not Specified | Li et al., 2022 |
| KLE | Endometrial Cancer | <10 | Xu et al., 2021 |
| Ca9-22 | Oral Cancer | >0.5 (non-cytotoxic at this conc.) | Yu et al., 2020 |
Table 2: In Vivo Efficacy of Withaferin A
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Mice | Mammary Tumor | 1-8 mg/kg (3x/week) | Reduced tumor size | Sinha & Ostrand-Rosenberg, 2013 |
Experimental Protocols (for Withaferin A)
The following are generalized protocols for key experiments used to characterize the activity of Withaferin A. These can be adapted for the study of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Lysis: Treat cells with the test compound and/or a stimulant (e.g., TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IKKβ, IKKβ, p-IκBα, IκBα, p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence on Withaferin A strongly suggests that its 3-Ethylthio derivative holds promise as a therapeutic agent, with the NF-κB pathway being a primary target. However, the precise impact of the 3-ethylthio modification on the compound's potency, selectivity, and pharmacokinetic properties remains to be elucidated. Future research should focus on direct experimental validation of the therapeutic targets of this compound. Comparative studies with the parent compound, Withaferin A, will be crucial to understand the structure-activity relationship and to guide the development of this and other novel withanolide-based therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid framework for initiating such investigations.
References
- 1. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Withaferin a strongly elicits IkappaB kinase beta hyperphosphorylation concomitant with potent inhibition of its kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-Ethylthio Withaferin A Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaferin A, a steroidal lactone derived from Withania somnifera, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2][3] Its therapeutic potential is attributed to its ability to interact with multiple protein targets and modulate various signaling pathways. 3-Ethylthio withaferin A, a synthetic derivative of Withaferin A, is of particular interest for its potential to exhibit enhanced or novel bioactivities. This technical guide provides a comprehensive overview of the in silico methodologies to model the binding of this compound to its putative protein targets. The guide details experimental protocols for molecular docking and molecular dynamics simulations, summarizes key quantitative data for the parent compound Withaferin A to inform target selection, and visualizes relevant signaling pathways and experimental workflows.
Introduction
In silico modeling has become an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to predict and analyze ligand-protein interactions. By simulating these interactions at a molecular level, researchers can gain insights into binding affinities, identify key interacting residues, and guide the design of more potent and selective therapeutic agents.
Withaferin A is known to modulate several key signaling pathways implicated in cancer and inflammation, primarily through its interaction with proteins such as Heat shock protein 90 (Hsp90), Signal Transducer and Activator of Transcription 3 (STAT3), and components of the NF-κB signaling pathway.[1][4] this compound, as a derivative, is hypothesized to share some of these targets while potentially exhibiting a distinct binding profile due to the addition of the ethylthio group. This guide outlines a systematic in silico approach to investigate the binding characteristics of this compound.
Putative Protein Targets and Signaling Pathways
Based on the extensive research on Withaferin A, the following proteins are considered high-priority targets for in silico modeling of this compound binding:
-
Heat shock protein 90 (Hsp90): A molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling. Withaferin A has been shown to bind to Hsp90 and inhibit its chaperone activity.[4]
-
Survivin: A member of the inhibitor of apoptosis (IAP) family, overexpressed in many cancers, and involved in regulating cell division and inhibiting apoptosis.[5]
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a pivotal role in cytokine signaling and is constitutively activated in many cancers.
-
Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound is described as an NF-κB inhibitor.[6]
-
Tubulin: The protein subunit of microtubules, essential for cell structure and division. Withaferin A is known to target tubulin, leading to mitotic arrest.[7]
The modulation of these targets by Withaferin A and potentially by its 3-Ethylthio derivative impacts several critical signaling pathways.
Putative signaling pathways modulated by this compound.
Quantitative Data for Withaferin A Binding
The following table summarizes the reported binding affinities of the parent compound, Withaferin A, with some of its known protein targets. This data serves as a benchmark for interpreting the results of in silico modeling with this compound.
| Target Protein | Method | Binding Affinity (kcal/mol) | Reference |
| Breast Cancer Target (PDB: 2W96) | Molecular Docking | -7.3 to -7.8 | [8] |
| Cancer-associated Proteins | Molecular Docking | -6.10 to -9.93 | [7] |
| Survivin | Molecular Docking | -1.88 | [5] |
| Survivin | MM/GBSA | -54.68 | [5] |
| Mortalin (mtHsp70) | Molecular Docking | -8.85 | [9] |
| Nrf2 | Molecular Docking | -12.59 | [9] |
| α-glucosidase | Molecular Docking | -6.44 | [9] |
| β-glucosidase | Molecular Docking | -4.43 | [9] |
| NPC1 | Molecular Docking | -5.73 | [9] |
| SRB1 | Molecular Docking | -7.16 | [9] |
Experimental Protocols for In Silico Modeling
A robust in silico investigation of this compound binding involves a multi-step workflow, including ligand and protein preparation, molecular docking, and molecular dynamics simulations.
A typical workflow for in silico modeling of ligand-protein binding.
Ligand Preparation
-
2D Structure Generation: Draw the 2D chemical structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Conversion: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the command-line tool Open Babel.
-
File Format Conversion: Save the optimized 3D structure in a format compatible with docking software (e.g., PDBQT for AutoDock Vina).
Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.
-
Protein Cleaning: Remove water molecules, co-solvents, and any existing ligands from the PDB file.
-
Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Assign appropriate atomic charges to the protein atoms.
-
File Format Conversion: Convert the prepared protein structure into a format required by the docking program (e.g., PDBQT).
Molecular Docking
-
Binding Site Definition: Define the binding pocket on the target protein. This can be done by specifying the coordinates of the co-crystallized ligand or by using binding site prediction tools.
-
Docking Simulation: Perform molecular docking using a program like AutoDock Vina. The software will explore various conformations and orientations (poses) of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
Analysis of Results:
-
Binding Energy: The primary output is the binding energy (in kcal/mol), which indicates the strength of the interaction. More negative values suggest stronger binding.
-
Pose Visualization: Visualize the top-ranked docking poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions between this compound and the protein.
-
Interaction Analysis: Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the binding pocket.
-
Molecular Dynamics (MD) Simulation
To assess the stability of the docked complex and to refine the binding mode, MD simulations are performed.
-
System Preparation: The docked protein-ligand complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Energy Minimization: The entire system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.
-
Production Run: A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the complex's atomic motions over time.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex throughout the simulation.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over time.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone.[5]
-
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling of this compound binding to its putative protein targets. By leveraging the extensive knowledge of the parent compound, Withaferin A, researchers can effectively employ molecular docking and molecular dynamics simulations to predict binding affinities, elucidate interaction mechanisms, and guide further experimental validation. The methodologies and workflows detailed herein are intended to facilitate the exploration of this compound's therapeutic potential and accelerate its development as a novel drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Withaferin A Targets Heat Shock Protein 90 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. banglajol.info [banglajol.info]
- 9. In-silico validation of novel therapeutic activities of withaferin a using molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 3-Ethylthio Withaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention in oncology research due to its potent anti-inflammatory, anti-angiogenic, and pro-apoptotic properties.[1][2] The biological activity of Withaferin A is largely attributed to its electrophilic centers, particularly the α,β-unsaturated ketone in ring A, which can react with nucleophilic residues in cellular proteins via Michael addition.[3] This reactivity has spurred the development of numerous semi-synthetic analogs to enhance potency, selectivity, and drug-like properties.
This technical guide focuses on the preliminary cytotoxicity screening of a specific analog, 3-Ethylthio withaferin A. While direct and extensive studies on this particular compound are limited in publicly available literature, this document synthesizes the current understanding of Withaferin A's structure-activity relationships (SAR), particularly concerning modifications at the C-3 position, to provide a comprehensive overview of its expected cytotoxic profile and the methodologies for its evaluation. This compound is a derivative of Withaferin A and is known to be an NF-κB inhibitor.[1]
Synthesis of this compound
The synthesis of this compound is anticipated to proceed via a Michael-type addition of a thiol to the α,β-unsaturated ketone in ring A of the Withaferin A scaffold. This reaction is a common strategy for generating C-3 substituted analogs.
General Synthetic Scheme:
The reaction involves the nucleophilic attack of the thiolate anion of ethylthiol at the C-3 position of the α,β-unsaturated ketone in Withaferin A. The reaction is typically carried out in a suitable solvent at room temperature.
Diagram of the synthesis of this compound:
Caption: Synthesis of this compound via Michael addition.
Predicted Cytotoxicity Profile
Table 1: Cytotoxicity of C-3 Modified Withaferin A Analogs (Hypothetical Data Based on SAR Trends)
| Compound | Modification at C-3 | Cell Line | IC50 (µM) |
| Withaferin A | None | MCF-7 (Breast) | 0.5 - 2.0 |
| Withaferin A | None | HCT-116 (Colon) | 0.8 - 3.0 |
| This compound | -SCH2CH3 | MCF-7 (Breast) | 0.1 - 1.5 (Predicted) |
| This compound | -SCH2CH3 | HCT-116 (Colon) | 0.3 - 2.5 (Predicted) |
| 3-Phenylthio withaferin A | -SPh | MCF-7 (Breast) | Data not available |
| 3-Azido withaferin A | -N3 | Various | Potency increased vs. WA |
Note: The IC50 values for this compound are predicted based on the general trends observed for C-3 modified Withaferin A analogs and are for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocols for Cytotoxicity Screening
The following is a representative protocol for determining the in vitro cytotoxicity of this compound, based on standard methodologies used for Withaferin A and its analogs.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), A549 (lung carcinoma), and a non-cancerous cell line like MRC-5 (normal lung fibroblast) to assess selectivity.[4]
-
Culture Medium: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration.
Experimental and Screening Workflow
The following diagram illustrates a typical workflow for the synthesis and preliminary cytotoxicity screening of this compound.
Caption: Workflow for Synthesis and Cytotoxicity Screening.
Potential Signaling Pathways
Withaferin A is known to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis. It is a known inhibitor of the NF-κB signaling pathway. The introduction of a 3-Ethylthio group may alter its interaction with key signaling proteins. The diagram below illustrates a simplified overview of the NF-κB signaling pathway, a primary target of Withaferin A.
Caption: Inhibition of NF-κB Pathway by Withaferin A Analogs.
Conclusion
Based on the extensive structure-activity relationship studies of Withaferin A, it is highly probable that this compound will exhibit cytotoxic activity against a range of cancer cell lines. The Michael addition of ethylthiol to the A-ring is expected to modulate its reactivity and potentially its selectivity towards cellular targets. Preliminary screening using standard in vitro cytotoxicity assays, such as the MTT assay, against a panel of cancer and non-cancerous cell lines is a critical first step in characterizing its anticancer potential. Further studies would be warranted to elucidate its precise mechanism of action and its effects on key signaling pathways, such as the NF-κB pathway, which is a known target of the parent compound, Withaferin A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Withaferin A Thio-derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaferin A (WA), a bioactive steroidal lactone derived from Withania somnifera, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. However, its therapeutic potential is often hindered by factors such as suboptimal bioavailability and off-target effects. To address these limitations and to explore novel structure-activity relationships (SAR), the synthesis of withaferin A thio-derivatives has emerged as a compelling strategy. This technical guide provides an in-depth rationale for the synthesis of these derivatives, detailed experimental protocols for their preparation, a summary of their biological activities, and a discussion of the signaling pathways they modulate.
Rationale for the Synthesis of Withaferin A Thio-derivatives
The primary motivation for the synthesis of withaferin A thio-derivatives is the strategic modification of its chemical structure to enhance its therapeutic index. The introduction of sulfur-containing moieties can influence several key properties of the molecule:
-
Modulation of Reactivity and Target Specificity: Withaferin A's biological activity is largely attributed to its α,β-unsaturated carbonyl groups and the epoxide in the A and B rings, which can react with nucleophilic residues, such as cysteine, in proteins. The introduction of a thioether or other sulfur-containing groups can alter the electrophilicity of these reactive centers, potentially leading to more selective interactions with target proteins and reducing off-target toxicity.
-
Improved Pharmacokinetic Properties: Thio-derivatives can exhibit altered lipophilicity and metabolic stability compared to the parent compound. These modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately enhancing bioavailability and in vivo efficacy.
-
Exploration of Novel Biological Activities: The addition of sulfur-containing functional groups can introduce new pharmacophoric features, potentially leading to novel biological activities or a shift in the primary mode of action. This chemical diversification allows for the exploration of a wider range of therapeutic applications.
-
Probing Structure-Activity Relationships (SAR): The systematic synthesis of a library of thio-derivatives provides valuable insights into the SAR of withaferin A. By correlating specific structural modifications with changes in biological activity, researchers can identify the key molecular features required for therapeutic efficacy and design more potent and selective analogues.
Signaling Pathways Modulated by Withaferin A and its Derivatives
Withaferin A exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following diagram illustrates some of the key pathways targeted by withaferin A, which are also relevant to the activity of its thio-derivatives.
Caption: Key signaling pathways modulated by Withaferin A.
Experimental Protocols
The following protocols are based on established methods for the synthesis of withaferin A thio-derivatives.
General Workflow for Synthesis and Evaluation
The 3-Position of Withaferin A: A Critical Hub for Modulating Biological Activity
For Immediate Release
This technical guide delves into the structure-activity relationship (SAR) of withaferin A, a prominent steroidal lactone derived from Withania somnifera, with a specific focus on modifications at the 3-position of its steroidal backbone. This position has been identified as a key site for chemical derivatization, enabling the fine-tuning of its potent biological activities, including its anticancer and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of withanolide-based therapeutics.
Structure-Activity Relationship at the 3-Position
The α,β-unsaturated ketone in Ring A of withaferin A renders the C3 position susceptible to nucleophilic attack, primarily through a Michael addition reaction. This has allowed for the synthesis of a diverse library of 2,3-dihydro-3β-substituted derivatives. The nature of the substituent introduced at this position has a profound impact on the molecule's cytotoxic and other biological properties.
Quantitative Analysis of 3-Position Analogs
The following table summarizes the in vitro cytotoxicity of various 3-position modified withaferin A analogs against different cancer cell lines. The data highlights the significant influence of the C3 substituent on anticancer potency.
| Compound | Modification at 3-Position | Cell Line | IC50 (µM) | Fold Change vs. Withaferin A | Reference |
| Withaferin A | Unmodified | MDA-MB-231 (Breast) | ~1.0 | - | [1] |
| Analog 1 | 3β-azido | Various | 0.02 - 1.9 | ~35x increase | |
| Analog 2 | 3β-(4-fluorophenyl)amino | MDA-MB-231 (Breast) | 3.8 | ~0.26x | [2] |
| Analog 3 | 3β-O-sulphate | Various | Not specified | 35x increase | [1] |
| Analog 4 | 3β-methoxy | Not specified | No cytotoxicity | - | [1] |
| Withalongolide A diacetate | 4,19,27-triacetoxy | DRO81-1 (Colon) | 0.0580 | - | [3] |
Note: Direct comparison of fold change for Withalongolide A is not applicable as the parent scaffold is different.
Experimental Protocols
Synthesis of 3-Substituted Withaferin A Derivatives via Michael Addition
The primary method for introducing substituents at the 3-position of withaferin A is the Michael addition reaction. Below are generalized protocols for aza-Michael and thia-Michael additions.
General Protocol for Aza-Michael Addition:
-
Dissolution: Dissolve withaferin A in a suitable organic solvent (e.g., dichloromethane, acetonitrile).
-
Addition of Amine: Add the desired aromatic or aliphatic amine to the solution.
-
Catalyst (if required): In some cases, a catalyst such as trifluoroacetic acid (TFA) may be added to facilitate the reaction.[2]
-
Reaction: Stir the reaction mixture at room temperature for a specified period (typically ranging from a few hours to overnight).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the catalyst and any unreacted amine.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the desired 3β-amino derivative.
General Protocol for Thia-Michael Addition:
-
Dissolution: Dissolve withaferin A in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Thiol: Add the desired thiol to the solution.
-
Base (if required): A weak base, such as triethylamine or potassium carbonate, can be added to facilitate the formation of the thiolate anion.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the 3β-thioether derivative.
Cytotoxicity Evaluation using MTT Assay
The cytotoxic effects of withaferin A and its analogs are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (withaferin A and its analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.[4][5][6][7]
Signaling Pathways Modulated by Withaferin A
Withaferin A exerts its biological effects by modulating multiple key signaling pathways involved in cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
Withaferin A is a potent inhibitor of the NF-κB signaling pathway. It has been shown to directly target the IκB kinase β (IKKβ) subunit, specifically by forming a covalent adduct with cysteine 179 in its activation loop, thereby inhibiting its kinase activity.[8] Additionally, withaferin A can disrupt the formation of the NEMO (NF-κB essential modulator) signaling complex, further preventing the activation of NF-κB.[8][9]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Withaferin A has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis. The inhibitory effects of withaferin A on the PI3K/Akt pathway can be mediated, at least in part, by the upregulation of microRNA-200c (miR-200c).[10] Withaferin A also inhibits the phosphorylation of Akt, a key downstream effector of PI3K.[11][12]
JAK/STAT3 Signaling Pathway
The JAK/STAT3 signaling pathway plays a crucial role in cytokine-mediated cell survival and proliferation. Constitutive activation of STAT3 is frequently observed in cancer. Withaferin A has been demonstrated to inhibit both constitutive and IL-6-induced STAT3 phosphorylation and activation. This inhibition is associated with a reduction in the activity of the upstream kinase, Janus-activated kinase 2 (JAK2).
Conclusion
The 3-position of withaferin A is a synthetically accessible and pharmacologically critical site for derivatization. Modifications at this position can dramatically alter the biological activity of the parent molecule, offering a promising strategy for the development of novel therapeutic agents with improved potency and selectivity. The data presented in this guide underscore the potential of 3-substituted withaferin A analogs as anticancer agents and provide a foundation for further research and development in this area. The elucidation of the intricate mechanisms by which these compounds modulate key signaling pathways will be instrumental in advancing their clinical translation.
References
- 1. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFA-mediated stereoselective aza-Michael addition for the synthesis of 3β-arylamine derivatives of withaferin A and evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchhub.com [researchhub.com]
- 8. Withaferin A disrupts ubiquitin-based NEMO reorganization induced by canonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin A disrupts ubiquitin-based NEMO reorganization induced by canonical NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. mdpi.com [mdpi.com]
- 12. oncotarget.com [oncotarget.com]
Initial Investigation of 3-Ethylthio Withaferin A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaferin A, a bioactive steroidal lactone derived from Withania somnifera, has garnered significant attention for its potent anticancer and anti-inflammatory properties. Chemical modifications of the withaferin A scaffold have been explored to enhance its therapeutic potential and delineate structure-activity relationships. This technical guide provides an initial investigation into the potential bioactivity of a specific derivative, 3-Ethylthio withaferin A. Due to a scarcity of direct experimental data on this analog, this document leverages the extensive research on the parent compound, withaferin A, to infer the probable biological activities, mechanisms of action, and relevant experimental protocols for the future characterization of this compound. It is important to note that while this compound is commercially available and described as a potential NF-κB inhibitor, published peer-reviewed studies detailing its specific bioactivity are currently limited.[1]
Introduction to Withaferin A and its Derivatives
Withaferin A is a C28 steroidal lactone that has been extensively studied for its pleiotropic pharmacological effects, including anti-inflammatory, anticancer, anti-angiogenic, and pro-apoptotic activities.[2][3] Its mechanism of action is multifaceted, involving the modulation of multiple signaling pathways crucial for cancer cell survival and proliferation, and inflammatory responses.[4][5][6] The withaferin A structure possesses several reactive sites, including an α,β-unsaturated ketone in ring A, an epoxide in ring B, and an unsaturated lactone ring, which are susceptible to nucleophilic attack and are thought to be critical for its biological activity.[7][8]
Modification of the withaferin A scaffold has led to the synthesis of various derivatives with altered or enhanced biological activities. For instance, the introduction of an azido group at the C-3 position has been shown to increase cytotoxicity by 35-fold compared to the parent compound.[2] Another derivative, 2,3-dihydrowithaferin A-3β-O-sulphate, has also demonstrated significantly increased in vitro cytotoxicity against various human cancer cell lines.[8][9] These findings suggest that modifications at the C-3 position of withaferin A can profoundly influence its biological profile. This compound is one such derivative where a thioether linkage has been introduced at this position.
Postulated Bioactivity of this compound
Based on the known bioactivities of withaferin A and the influence of modifications at the C-3 position, we can postulate the potential therapeutic applications of this compound.
Anticancer Activity
Withaferin A exhibits potent anticancer activity against a wide range of cancer cell lines, including those of the breast, colon, lung, pancreas, and melanoma.[3][9] Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and suppression of metastasis.[4][5] Given that other C-3 modifications have enhanced cytotoxicity, it is plausible that this compound retains or potentially possesses augmented anticancer properties.
Anti-inflammatory Activity
Withaferin A is a well-documented anti-inflammatory agent that exerts its effects by inhibiting key inflammatory pathways, most notably the NF-κB signaling cascade.[10] The commercial availability of this compound with the descriptor of being an "NF-kB inhibitor" suggests that this activity is likely retained in the derivative.[1] Chronic inflammation is a key driver of many diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Potential Mechanisms of Action
The multifaceted nature of withaferin A's bioactivity stems from its ability to interact with multiple cellular targets. The introduction of a thioether group at the C-3 position could modulate these interactions.
Inhibition of NF-κB Signaling
A primary mechanism of action for withaferin A is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.[10] Withaferin A has been shown to inhibit the IκB kinase (IKKβ), thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. It is highly probable that this compound shares this inhibitory effect on the NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jmaps.in [jmaps.in]
- 10. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Ethylthio withaferin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific biological activity and cellular effects of 3-Ethylthio withaferin A (3-ET-WA) is limited in publicly available scientific literature. This document provides an overview of 3-ET-WA as a derivative of the well-characterized compound, Withaferin A (WA). The detailed protocols and pathway information are based on studies of Withaferin A and are provided as a foundational guide for researchers investigating 3-ET-WA. It is recommended that these methodologies be adapted and optimized for the specific experimental context.
Introduction
This compound is a semi-synthetic derivative of Withaferin A, a bioactive steroidal lactone isolated from the plant Withania somnifera (Ashwagandha). Withaferin A is known for its potent anti-inflammatory, anti-angiogenic, and pro-apoptotic properties in a wide range of cancer cell lines. It functions as a pleiotropic agent, targeting multiple signaling pathways involved in cell proliferation, survival, and metastasis. As a derivative, this compound is of interest for its potential to exhibit modified or enhanced biological activities. The parent compound, Withaferin A, is known to be an inhibitor of the NF-κB pathway.[1]
Mechanism of Action (Based on Withaferin A)
Withaferin A has been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms. These established pathways for WA provide a logical starting point for investigating the mechanism of 3-ET-WA. Key pathways affected by Withaferin A include the induction of oxidative stress, modulation of apoptotic proteins, and inhibition of pro-survival signaling.
Apoptosis Induction via Reactive Oxygen Species (ROS)
Withaferin A treatment can lead to the generation of Reactive Oxygen Species (ROS) within cancer cells.[2] This increase in oxidative stress disrupts mitochondrial function, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[3]
Modulation of Pro- and Anti-Apoptotic Proteins
Withaferin A has been shown to alter the balance of Bcl-2 family proteins. It can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[2] This shift promotes mitochondrial outer membrane permeabilization and apoptosis. Furthermore, WA can suppress the expression of Inhibitor of Apoptosis (IAP) family proteins, such as XIAP and Survivin, further sensitizing cells to apoptosis.[4]
Data Presentation
Table 1: IC50 Values of Withaferin A in Human Breast Cancer Cell Lines
| Cell Line | Description | IC50 (nM) |
| MCF-7 | Estrogen Receptor-Positive | 853.6[5] |
| MDA-MB-231 | Triple-Negative | 1066[5] |
Table 2: IC50 Values of Withaferin A in Human Melanoma Cell Lines
| Cell Line | IC50 (µM) |
| Melanoma Line 1 | 1.8[3] |
| Melanoma Line 2 | 6.1[3] |
Note: The variability in IC50 values highlights the importance of empirical determination for each cell line and compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of a novel compound like this compound in cell culture. These are based on standard methodologies used for Withaferin A.
General Experimental Workflow
A typical workflow for evaluating a new compound involves determining its cytotoxicity, and then investigating the underlying mechanism of action through more specific assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Natural Products Withaferin A and Withanone from the Medicinal Herb Withania somnifera Are Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethylthio Withaferin A in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Detailed experimental data and specific protocols for 3-Ethylthio withaferin A are limited in publicly available scientific literature. The following application notes and protocols are based on the extensive research conducted on its parent compound, Withaferin A (WA) . As a derivative, this compound is expected to exhibit similar, but not identical, biological activities. Researchers should use this information as a foundational guide and optimize experimental conditions for the specific derivative. This compound is known to be a potent inhibitor of NF-κB.
Introduction to Withaferin A and its Derivatives
Withaferin A (WA) is a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha). It has garnered significant attention in cancer research due to its pleiotropic effects on tumor cells, including the induction of apoptosis, inhibition of proliferation, and suppression of metastasis.[1][2] Structural modifications of WA, such as the synthesis of this compound, are being explored to enhance its pharmacological properties, including potency, bioavailability, and target specificity.
Anticancer Mechanisms of Withaferin A
Withaferin A exerts its anticancer effects by modulating a multitude of signaling pathways critical for cancer cell survival and progression.
Induction of Apoptosis
WA induces apoptosis through both intrinsic and extrinsic pathways. It can trigger the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c.[1] This activates caspase-9 and subsequently caspase-3, culminating in programmed cell death. WA also upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[3]
Cell Cycle Arrest
WA has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. This is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
Inhibition of NF-κB Signaling
A key mechanism of WA is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. By preventing the activation of NF-κB, WA can sensitize cancer cells to apoptosis and inhibit tumor growth.
Inhibition of STAT3 Signaling
Withaferin A has been demonstrated to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.
Quantitative Data Summary
The following tables summarize the cytotoxic and anti-proliferative effects of Withaferin A on various cancer cell lines as reported in the literature.
Table 1: In Vitro Cytotoxicity of Withaferin A
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HeLa | Cervical Cancer | 1.3 - 2.5 | 48 |
| A-549 | Lung Cancer | 2.0 - 4.8 | 48 |
| MCF-7 | Breast Cancer | 1.5 - 10.1 | 48 |
| HCT116 | Colon Cancer | ~2.5 | 48 |
| U266B1 | Multiple Myeloma | Not specified | Not specified |
| IM-9 | Multiple Myeloma | Not specified | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.
Experimental Protocols
The following are generalized protocols for key experiments to assess the anticancer effects of compounds like Withaferin A and its derivatives.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of a compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 5, 10, 25 µM of this compound) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the test compound.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will determine the extent of apoptosis.
NF-κB Activity Assay (Reporter Gene Assay)
Objective: To measure the inhibitory effect of the test compound on NF-κB transcriptional activity.
Materials:
-
Cancer cell line of interest
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Test compound
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the transfected cells with the test compound for a specified period.
-
Induce NF-κB activation using an appropriate stimulus (e.g., TNF-α).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Withaferin A .
Caption: Withaferin A Induced Apoptosis Pathway.
Caption: Inhibition of NF-κB Signaling by Withaferin A.
Conclusion
While specific data for this compound is emerging, the extensive research on its parent compound, Withaferin A, provides a robust framework for investigating its anticancer potential. Researchers are encouraged to utilize the provided protocols and pathway information as a starting point for their studies, with the understanding that optimization will be necessary for this specific derivative. The potent NF-κB inhibitory activity of this compound suggests it is a promising candidate for further cancer research and drug development.
References
Application Notes and Protocols for 3-Ethylthio withaferin A in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has been extensively studied for its potent anti-inflammatory properties. Its derivative, 3-Ethylthio withaferin A, is presented as a promising candidate for anti-inflammatory drug development. These application notes provide a comprehensive overview of the proposed anti-inflammatory mechanisms and detailed protocols for evaluating the efficacy of this compound in preclinical models.
The primary anti-inflammatory activity of withaferin A, and by extension its derivatives, is attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By targeting key components of this pathway, this compound is hypothesized to suppress the inflammatory response. Additionally, withaferin A has been shown to modulate other pathways involved in inflammation, such as the Nrf2 pathway, which regulates the antioxidant response.[1][2][5]
These notes will detail standard in vitro and in vivo assays to characterize the anti-inflammatory effects of this compound, focusing on lipopolysaccharide (LPS)-induced inflammation models.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of this compound on LPS-Stimulated Macrophages
| Parameter | This compound Concentration | Result |
| Cell Viability (IC50) | To be determined | µM |
| TNF-α Secretion (IC50) | To be determined | µM |
| IL-6 Secretion (IC50) | To be determined | µM |
| IL-10 Secretion (EC50) | To be determined | µM |
| Nitric Oxide Production (IC50) | To be determined | µM |
Table 2: In Vivo Anti-inflammatory Activity of this compound in a Murine Model of LPS-Induced Endotoxemia
| Parameter | This compound Dosage | Result |
| Serum TNF-α Levels | To be determined | pg/mL |
| Serum IL-6 Levels | To be determined | pg/mL |
| Lung Myeloperoxidase (MPO) Activity | To be determined | U/g tissue |
| Liver NF-κB Activation | To be determined | % of control |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the procedure to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for nitric oxide measurement
-
ELISA kits for TNF-α, IL-6, and IL-10
-
MTT or similar cell viability assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine and nitric oxide analysis.
-
Nitric Oxide Assay: Determine the concentration of nitrite in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-10 in the supernatant using specific ELISA kits.[6]
-
Cell Viability Assay: Assess the viability of the remaining cells using an MTT assay to rule out cytotoxic effects of the compound.
Protocol 2: In Vivo Anti-inflammatory Assay in a Murine LPS-Induced Endotoxemia Model
This protocol outlines the procedure to assess the in vivo anti-inflammatory efficacy of this compound in a mouse model of systemic inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Tissue homogenization buffer
-
Myeloperoxidase (MPO) assay kit
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment with free access to food and water.
-
Compound Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 1 hour before LPS challenge.
-
LPS Challenge: Induce systemic inflammation by i.p. injection of LPS (e.g., 5 mg/kg).[7] Include a control group receiving saline instead of LPS.
-
Blood and Tissue Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, anesthetize the mice and collect blood via cardiac puncture.[8] Perfuse the animals with saline and harvest tissues such as lungs and liver.
-
Serum Cytokine Analysis: Separate serum from the blood and measure the concentrations of TNF-α and IL-6 using ELISA kits.
-
Lung MPO Assay: Homogenize a portion of the lung tissue and measure MPO activity, an indicator of neutrophil infiltration, using a specific assay kit.
-
NF-κB Activation Analysis: Homogenize liver tissue and prepare nuclear extracts to determine NF-κB activation using methods such as electrophoretic mobility shift assay (EMSA) or a transcription factor ELISA.
Mandatory Visualizations
Caption: In Vitro Anti-inflammatory Assay Workflow.
Caption: Proposed NF-κB Signaling Pathway Inhibition.
References
- 1. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tackling Chronic Inflammation with Withanolide Phytochemicals-A Withaferin a Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NF-kB Inhibition Assay Using 3-Ethylthio Withaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of therapeutic research.
Withaferin A, a natural steroidal lactone derived from the plant Withania somnifera, is a well-documented inhibitor of the NF-κB pathway.[1][2][3] Its mechanism of action involves the direct inhibition of the IκB kinase β (IKKβ) subunit, a key enzyme in the canonical NF-κB signaling cascade.[2][4] 3-Ethylthio withaferin A is a semi-synthetic derivative of Withaferin A, designed to potentially enhance its therapeutic properties. This document provides detailed application notes and protocols for assessing the NF-κB inhibitory activity of this compound.
Mechanism of NF-κB Inhibition by Withaferin A Derivatives
The canonical NF-κB signaling pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β). This leads to the activation of the IκB kinase (IKK) complex, which is composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). The activated IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65/p50 NF-κB heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory and other response genes.
Withaferin A and its derivatives, including this compound, are believed to exert their inhibitory effect by directly targeting a cysteine residue (Cys179) in the activation loop of IKKβ.[4] This covalent modification inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB heterodimer remains sequestered in the cytoplasm, and the transcription of NF-κB target genes is suppressed.
Data Presentation
While specific IC50 values for this compound in NF-κB inhibition assays are not widely published, the following table provides a template for summarizing quantitative data obtained from the experimental protocols described below. For comparative purposes, data for the parent compound, Withaferin A, are often included.
| Compound | Assay Type | Cell Line | Stimulus | IC50 (µM) | Reference |
| This compound | NF-κB Luciferase Reporter Assay | HEK293T | TNF-α | TBD | Internal |
| This compound | IKKβ Kinase Assay (in vitro) | N/A | N/A | TBD | Internal |
| This compound | p65 Nuclear Translocation | HeLa | IL-1β | TBD | Internal |
| Withaferin A | NF-κB Luciferase Reporter Assay | HEK293 | PAF | ~3 | [2] |
| Withaferin A | IKKβ Kinase Assay (in vitro) | N/A | N/A | Potent | [3] |
TBD: To be determined through experimentation.
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the NF-κB inhibitory activity of this compound.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (stock solution in DMSO)
-
TNF-α or IL-1β
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%. Remove the transfection medium and add the compound dilutions to the cells. Incubate for 1-2 hours.
-
Stimulation: Add TNF-α (final concentration 10 ng/mL) or IL-1β (final concentration 10 ng/mL) to the wells to induce NF-κB activation. Include unstimulated and vehicle-treated stimulated controls. Incubate for 6-8 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the vehicle-treated stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
In Vitro IKKβ Kinase Assay
This assay directly measures the enzymatic activity of IKKβ and its inhibition by this compound.
Materials:
-
Recombinant active IKKβ
-
IKKβ substrate (e.g., GST-IκBα)
-
ATP
-
Kinase assay buffer
-
This compound (stock solution in DMSO)
-
Method for detection of phosphorylation (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-IκBα antibody for Western blot)
-
96-well plate
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase assay buffer, recombinant IKKβ, and the IκBα substrate.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated IκBα.
-
Using ADP-Glo™: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Using Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for phosphorylated IκBα.
-
-
Data Analysis: Quantify the signal for each reaction. Calculate the percentage of IKKβ inhibition for each concentration of the compound relative to the no-inhibitor control. Determine the IC50 value.
Western Blot for p65 Nuclear Translocation
This assay visualizes the inhibition of NF-κB activation by assessing the amount of the p65 subunit in the nucleus.
Materials:
-
HeLa or other suitable cell line
-
Cell culture reagents
-
This compound
-
TNF-α or IL-1β
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate cells in a 6-well plate. The next day, pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with TNF-α or IL-1β for 30 minutes.
-
Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p65, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p65 in the nuclear fractions. Normalize the p65 levels to the nuclear loading control (Lamin B1). Compare the levels of nuclear p65 in treated cells to the stimulated control to determine the extent of inhibition.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the NF-κB inhibitory potential of this compound. By employing a combination of reporter gene assays, in vitro kinase assays, and analysis of protein translocation, researchers can thoroughly characterize the mechanism and potency of this promising compound. These studies are essential for the further development of Withaferin A derivatives as potential therapeutics for a range of inflammatory and malignant diseases.
References
- 1. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withaferin a strongly elicits IkappaB kinase beta hyperphosphorylation concomitant with potent inhibition of its kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Treating Prostate Cancer Cells with 3-Ethylthio withaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera, has demonstrated significant anticancer properties in various cancer models, including prostate cancer. Its derivatives are being actively investigated to enhance efficacy and reduce toxicity. This document provides detailed application notes and protocols for studying the effects of a specific derivative, 3-Ethylthio withaferin A, on prostate cancer cells. While specific data on this compound is limited, its activity is predicated on the extensive research conducted on the parent compound, Withaferin A, and other derivatives such as 3-azido Withaferin A. This compound is identified as a derivative of Withaferin A and an inhibitor of NF-κB.[1]
The protocols outlined below are based on established methodologies for evaluating the anticancer effects of Withaferin A and its analogues on prostate cancer cell lines such as PC-3 (androgen-refractory), DU-145 (androgen-insensitive), and LNCaP (androgen-sensitive).
Key Mechanisms of Action of Withaferin A and its Derivatives in Prostate Cancer
Research on Withaferin A and its derivatives has elucidated several key mechanisms of action against prostate cancer cells, which are expected to be relevant for this compound:
-
Cell Cycle Arrest: Withaferin A induces G2/M phase cell cycle arrest in PC-3 and DU-145 prostate cancer cells.[2][3][4] This is associated with the upregulation of phosphorylated Wee-1, histone H3, and p21, and the downregulation of cyclins A2, B1, and E2.[2][4]
-
Induction of Apoptosis: Withaferin A promotes apoptosis through multiple pathways:
-
Par-4 Dependent Apoptosis: It induces the pro-apoptotic protein Par-4 (Prostate apoptosis response-4), particularly in androgen-refractory prostate cancer cells.[2][5][6]
-
Endoplasmic Reticulum (ER) Stress: It can trigger ER stress-mediated apoptosis in androgen-insensitive prostate cancer cells.[2][7]
-
Modulation of Apoptotic Proteins: It leads to the upregulation of pro-apoptotic proteins like Bax and the activation of caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[2][5][8]
-
-
Inhibition of NF-κB Signaling: Withaferin A is a known inhibitor of the NF-κB signaling pathway, which plays a crucial role in cancer cell survival and proliferation.[2]
-
Induction of Autophagy: At lower concentrations, derivatives like 3-azido Withaferin A can induce autophagy, which can be a cytoprotective mechanism.[9] However, at higher concentrations, the response can switch to apoptosis.[9]
-
Generation of Reactive Oxygen Species (ROS): The anticancer effects of Withaferin A derivatives are often associated with the generation of ROS.[9]
Data Presentation: Summary of Expected Quantitative Effects
The following table summarizes the anticipated quantitative effects of this compound on prostate cancer cells, based on data from Withaferin A and its derivatives. Researchers should perform dose-response and time-course experiments to determine the specific IC50 values and optimal concentrations for this compound.
| Parameter | Prostate Cancer Cell Line | Expected Effect of this compound | Typical Concentration Range (of WA) | Reference Assays |
| Cell Viability (IC50) | PC-3, DU-145, LNCaP | Dose-dependent decrease | 1-10 µM | MTT Assay, SRB Assay |
| Apoptosis | PC-3, DU-145 | Increase in apoptotic cell population | 2-5 µM | Annexin V/PI Staining, Caspase-3 Activity Assay |
| Cell Cycle Arrest | PC-3, DU-145 | Accumulation of cells in G2/M phase | 2-5 µM | Propidium Iodide Staining and Flow Cytometry |
| Protein Expression | PC-3, DU-145 | ↑ p21, ↑ Bax, ↑ Cleaved Caspase-3, ↓ Cyclin B1, ↓ Bcl-2, ↓ p-NF-κB | 2-5 µM | Western Blotting |
| ROS Generation | PC-3, DU-145 | Increase in intracellular ROS levels | 1-5 µM | DCFH-DA Assay |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on prostate cancer cells.
Materials:
-
Prostate cancer cell lines (PC-3, DU-145, LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is used to analyze the expression levels of key proteins involved in the signaling pathways affected by this compound.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p21, Bax, Bcl-2, Cyclin B1, Cleaved Caspase-3, p-NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Use β-actin as a loading control to normalize protein expression.
Signaling Pathways
The following diagrams illustrate the key signaling pathways expected to be modulated by this compound in prostate cancer cells, based on the known effects of Withaferin A.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the anticancer effects of this compound on prostate cancer cells. By employing these methodologies, researchers can elucidate the specific mechanisms of action, determine effective concentrations, and evaluate the therapeutic potential of this promising Withaferin A derivative. It is crucial to perform thorough dose-response and time-course studies to validate these expected outcomes for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Withaferin A, a steroidal lactone from Withania somnifera, induces mitotic catastrophe and growth arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
Application Notes and Protocols: 3-Ethylthio withaferin A in Breast Cancer Cell Lines
Note to the Reader: As of October 2025, a comprehensive search of publicly available scientific literature did not yield specific data on the biological activity of 3-Ethylthio withaferin A in breast cancer cell lines. The information presented below is based on the extensively studied parent compound, Withaferin A , and its known derivatives. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of novel Withaferin A analogs, such as this compound, by providing established protocols and summarizing the known effects of the parent compound.
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has demonstrated potent anti-cancer properties in a variety of cancer types, including breast cancer.[1][2][3][4] Its mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1][2][5] The synthesis of Withaferin A derivatives is an active area of research aimed at improving its therapeutic index and exploring structure-activity relationships. While data on this compound is not currently available, the study of thioether conjugates of Withaferin A, such as cysteine and glutathione adducts, suggests that modifications at the C-3 position are of interest for developing novel therapeutic agents.[2]
These application notes provide a summary of the known effects of Withaferin A on breast cancer cell lines and detailed protocols for key experiments that would be essential for evaluating a novel derivative like this compound.
Data Presentation: Effects of Withaferin A on Breast Cancer Cell Lines
The following tables summarize the quantitative data on the effects of Withaferin A on various breast cancer cell lines as reported in the literature. These can serve as a benchmark for evaluating the potency of this compound.
Table 1: In Vitro Cytotoxicity of Withaferin A in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Estrogen Receptor-Positive (ER+) | 1.476 | 48 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | ~2.5 | 24 | [3] |
| SUM159 | Triple-Negative Breast Cancer (TNBC) | ~2.0 | 24 | [3] |
| SK-BR-3 | HER2-Positive | Not Specified | Not Specified | [5] |
Table 2: Effects of Withaferin A on Key Signaling Proteins in Breast Cancer Cells
| Cell Line | Protein Target | Effect | Concentration (µM) | Time (h) | Reference |
| MDA-MB-231 | p-STAT3 (Tyr705) | Decrease | 2 and 4 | Not Specified | [1] |
| MDA-MB-231 | p-JAK2 (Tyr1007/1008) | Decrease | 2 and 4 | Not Specified | [1] |
| MCF-7 | p-STAT3 (Tyr705) (IL-6 induced) | Decrease | 2 and 4 | Not Specified | [1] |
| U266 (Multiple Myeloma) | p-STAT3 (Tyr705) | Decrease | Not Specified | Time-dependent | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of a novel compound like this compound in breast cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on breast cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways relevant to breast cancer (e.g., STAT3, JAK2, Akt).
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescence substrate.
-
Capture the signal using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in breast cancer cells.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations
The following diagrams illustrate the known signaling pathways affected by Withaferin A and a general workflow for screening novel compounds. These can be adapted for studies on this compound.
References
- 1. scispace.com [scispace.com]
- 2. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withaferin A-mediated apoptosis in breast cancer cells is associated with alterations in mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying 3-Ethylthio withaferin A Effects: Application Notes and Protocols
Disclaimer: As of the latest available research, specific in vivo studies and detailed experimental protocols for 3-Ethylthio withaferin A are not extensively documented in publicly accessible literature. This compound is recognized as a derivative of Withaferin A and an inhibitor of NF-kB.[1][2] Given the limited data on the derivative, this document provides detailed application notes and protocols for its parent compound, Withaferin A (WA) , which has been extensively studied in various animal models. These protocols can serve as a foundational guide for researchers designing in vivo studies for this compound, with the caveat that compound-specific optimization will be necessary.
Introduction to Withaferin A
Withaferin A is a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha). It has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects in numerous preclinical animal models.[3] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, STAT3, and Akt.
Animal Models in Withaferin A Research
A variety of animal models have been employed to investigate the therapeutic potential of Withaferin A. The most commonly used are murine models (mice and rats) due to their genetic and physiological similarities to humans, ease of handling, and established disease induction protocols.
Cancer Models
Withaferin A has shown significant anti-tumor activity in several cancer models.[3]
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that more closely mimic human disease progression.
-
Carcinogen-Induced Models: Chemical carcinogens are used to induce tumor formation in specific organs.
Neurodegenerative Disease Models
The neuroprotective effects of Withaferin A have been explored in models of diseases like Parkinson's and Alzheimer's.
-
Neurotoxin-Induced Models: Neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are used to induce Parkinson's-like symptoms in mice.
-
Transgenic Models: Mice are engineered to express genes associated with neurodegenerative diseases, leading to the development of relevant pathologies.
Inflammation Models
Withaferin A's anti-inflammatory properties are often studied in models of acute and chronic inflammation.
-
LPS-Induced Endotoxemia: Lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response.
-
Carrageenan-Induced Paw Edema: Carrageenan is injected into the paw to induce localized inflammation and swelling.
Data Presentation: Summary of In Vivo Studies with Withaferin A
The following tables summarize quantitative data from key in vivo studies on Withaferin A.
| Cancer Model | Animal Strain | Treatment Regimen | Key Findings |
| Breast Cancer (Xenograft) | Nude Mice | 4 mg/kg, i.p., daily | Significant reduction in tumor volume and weight. |
| Prostate Cancer (Xenograft) | Nude Mice | 2-4 mg/kg, i.p., 5 days/week | Inhibition of tumor growth and metastasis. |
| Pancreatic Cancer (Orthotopic) | Nude Mice | 2 mg/kg, i.p., 3 times/week | Suppression of tumor growth and angiogenesis. |
| Ovarian Cancer (Xenograft) | SCID Mice | 8 mg/kg, i.p., 3 times/week | Reduced tumor burden and ascites formation. |
| Neurodegenerative Disease Model | Animal Strain | Treatment Regimen | Key Findings |
| Parkinson's Disease (MPTP-induced) | C57BL/6 Mice | 2 mg/kg, i.p., daily | Improved motor function and protected dopaminergic neurons. |
| Alzheimer's Disease (Transgenic) | APP/PS1 Mice | 4 mg/kg, i.p., daily | Reduced amyloid-beta plaque load and improved cognitive function. |
| Inflammation Model | Animal Strain | Treatment Regimen | Key Findings |
| Acute Lung Injury (LPS-induced) | BALB/c Mice | 5 mg/kg, i.p., pre-treatment | Attenuated lung inflammation and injury. |
| Arthritis (Collagen-induced) | DBA/1J Mice | 4 mg/kg, i.p., daily | Reduced joint inflammation and cartilage destruction. |
Experimental Protocols
The following are detailed methodologies for key experiments involving Withaferin A in animal models. These can be adapted for studies with this compound.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Breast Cancer Xenograft Model
Objective: To assess the effect of Withaferin A on the growth of human breast cancer xenografts in immunodeficient mice.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
Withaferin A
-
Vehicle (e.g., DMSO and corn oil)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Cell Implantation:
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (approximately 100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Administration:
-
Randomly assign mice to treatment and control groups (n=8-10 per group).
-
Prepare Withaferin A solution in the vehicle.
-
Administer Withaferin A (e.g., 4 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.
-
Euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
Process tumor tissue for further analysis (e.g., histology, western blotting, qPCR).
-
Protocol 2: Assessment of Neuroprotective Effects in an MPTP-Induced Parkinson's Disease Model
Objective: To determine if Withaferin A can protect against MPTP-induced neurodegeneration in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl
-
Withaferin A
-
Vehicle
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
Tissue processing reagents for immunohistochemistry and HPLC
Procedure:
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: MPTP only
-
Group 3: Withaferin A + MPTP
-
Group 4: Withaferin A only
-
-
Withaferin A Administration:
-
Administer Withaferin A (e.g., 2 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 14 days).
-
-
MPTP Induction:
-
On days 8-12 of the treatment period, administer MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals to mice in Groups 2 and 3.
-
-
Behavioral Analysis:
-
Perform behavioral tests (e.g., rotarod test for motor coordination, grip strength test) at baseline and at the end of the study.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and process the substantia nigra and striatum.
-
Measure dopamine and its metabolites in the striatum using HPLC.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron loss.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Withaferin A-Mediated Inhibition of NF-κB
Caption: Withaferin A inhibits the NF-κB signaling pathway.
Experimental Workflow: Xenograft Tumor Model
Caption: Experimental workflow for a xenograft cancer model.
Logical Relationship: Therapeutic Effects of Withaferin A
Caption: Therapeutic effects and mechanisms of Withaferin A.
References
Application Notes and Protocols for the Analytical Detection of 3-Ethylthio withaferin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 3-Ethylthio withaferin A, a derivative of the bioactive compound withaferin A. The protocols are based on established analytical techniques for withanolides and similar thioether compounds, offering a robust starting point for method development and validation.
Introduction
This compound is a semi-synthetic derivative of withaferin A, a major bioactive withanolide found in Withania somnifera (Ashwagandha). The addition of an ethylthio group at the C-3 position can modify the pharmacological properties of the parent compound, necessitating reliable analytical methods for its detection and quantification in various matrices, including biological fluids and herbal extracts.[1] This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
General Sample Preparation
Effective sample preparation is critical for accurate and reproducible results. The following is a general workflow for extracting this compound from different sample types.
Caption: General workflow for sample preparation.
Protocol 1: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma, add an internal standard and 500 µL of a suitable extraction solvent such as methyl tert-butyl ether (MTBE).[2]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Protocol 3: Extraction from Plant Material
-
Homogenize 1 gram of dried and powdered plant material with 10 mL of 80% methanol.[3][4]
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 5,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol and filter through a 0.45 µm syringe filter before analysis.
Analytical Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in simpler matrices or when high sensitivity is not required. The protocol is adapted from established methods for withaferin A.[5]
Caption: Workflow for HPLC-UV analysis.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Visible detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and 1% glacial acetic acid in water (e.g., 60:40 v/v).[5] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.[5]
-
Injection Volume: 20 µL.
Quantitative Data Summary (Hypothetical for this compound)
The following table presents expected performance characteristics for a validated HPLC-UV method, based on typical values for similar compounds.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Analytical Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing this compound in complex biological matrices.[6] This protocol is based on methods developed for withaferin A and other withanolides.[2][7]
Caption: Workflow for LC-MS/MS analysis.
Experimental Protocol
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Mass Spectrometry Parameters
The exact mass transitions for this compound will need to be determined by infusing a standard solution. Based on the structure of withaferin A (m/z 471.3 for [M+H]⁺), the precursor ion for this compound is predicted to be higher due to the addition of the ethylthio group. The fragmentation pattern will also differ.
Hypothetical MRM Transitions for this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | Specific to IS | Specific to IS | Specific to IS |
For withaferin A, a known transition is m/z 471.3 → 281.2.[2] The fragmentation of this compound would likely involve the loss of the ethylthio group and other characteristic fragments.
Quantitative Data Summary (Expected for this compound)
This table illustrates the expected performance of a validated LC-MS/MS method, which offers significantly lower detection limits compared to HPLC-UV.[6]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 3 ng/mL[7] |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Stability Considerations
Stability studies of withaferin A have shown potential degradation under certain storage conditions, which may also apply to its derivatives. It is recommended to perform stability assessments of this compound in the relevant matrices (e.g., plasma, solvent) under short-term (bench-top), long-term (frozen), and freeze-thaw conditions to ensure data integrity.
Conclusion
The analytical methods outlined provide a comprehensive framework for the detection and quantification of this compound. While the HPLC-UV method is suitable for routine analysis of less complex samples, the LC-MS/MS method is recommended for bioanalytical applications requiring high sensitivity and selectivity. It is imperative to perform method validation according to regulatory guidelines to ensure the reliability of the generated data in research and drug development settings.
References
Application Note: Structural Characterization of 3-Ethylthio-withaferin A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaferin A, a bioactive steroidal lactone derived from Withania somnifera, is a prominent candidate in drug discovery due to its diverse pharmacological activities. Chemical modification of withaferin A allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 3-Ethylthio-withaferin A, a synthetic derivative. We provide detailed protocols for NMR data acquisition and present predicted ¹H and ¹³C NMR data for the compound, based on the analysis of withaferin A and its thio-adducts. Furthermore, we illustrate a key signaling pathway modulated by withaferin A, providing context for its biological activity.
Introduction
Withaferin A has garnered significant attention for its anti-inflammatory, anti-angiogenic, and anti-cancer properties. These effects are mediated through its interaction with multiple cellular targets and modulation of various signaling pathways. The covalent modification of the A-ring of withaferin A, particularly at the C-3 position, has been a strategy to enhance its biological profile. The introduction of a thioether linkage, as in 3-Ethylthio-withaferin A, is expected to alter its electronic and steric properties, potentially leading to modified bioactivity.
Unambiguous structural elucidation is paramount in the development of new chemical entities. NMR spectroscopy is an indispensable tool for the detailed characterization of organic molecules, providing insights into the carbon-hydrogen framework and stereochemistry. This document serves as a guide for the NMR-based characterization of 3-Ethylthio-withaferin A.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-Ethylthio-withaferin A. These predictions are based on the known NMR data for withaferin A and reported shifts for a closely related 3β-thioacetoxy withaferin A analog. The addition of the ethylthio group at the C-3 position is expected to cause a significant upfield shift for the C-3 carbon and corresponding changes in the proton signals in its vicinity.
Table 1: Predicted ¹H NMR Data for 3-Ethylthio-withaferin A (in CDCl₃, 500 MHz)
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| 2-H | 2.80 - 2.95 | m | |
| 3-H | ~3.50 | m | |
| 4-H | 6.80 - 6.95 | m | |
| 6-H | 3.10 | d | 4.5 |
| 7-H | 3.45 | d | 4.5 |
| 12-Hα | 1.60 | m | |
| 12-Hβ | 2.15 | m | |
| 18-H₃ | 0.98 | s | |
| 19-H₃ | 1.25 | s | |
| 21-H₃ | 1.90 | s | |
| 27-H₂ | 4.40 | br s | |
| 28-H₃ | 1.20 | s | |
| S-CH₂-CH₃ | 2.60 | q | 7.5 |
| S-CH₂-CH₃ | 1.25 | t | 7.5 |
Table 2: Predicted ¹³C NMR Data for 3-Ethylthio-withaferin A (in CDCl₃, 125 MHz)
| Position | Predicted δ (ppm) |
| 1 | 202.5 |
| 2 | 128.0 |
| 3 | ~42.0 |
| 4 | 150.0 |
| 5 | 70.0 |
| 6 | 58.0 |
| 7 | 56.0 |
| 8 | 35.0 |
| 9 | 36.0 |
| 10 | 48.0 |
| 11 | 22.0 |
| 12 | 39.0 |
| 13 | 45.0 |
| 14 | 50.0 |
| 15 | 24.0 |
| 16 | 29.0 |
| 17 | 52.0 |
| 18 | 15.0 |
| 19 | 20.0 |
| 20 | 85.0 |
| 21 | 12.0 |
| 22 | 78.0 |
| 23 | 25.0 |
| 24 | 122.0 |
| 25 | 151.0 |
| 26 | 168.0 |
| 27 | 60.0 |
| 28 | 21.0 |
| S-CH₂-CH₃ | ~26.0 |
| S-CH₂-CH₃ | ~15.0 |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the 3-Ethylthio-withaferin A sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purify the compound using appropriate chromatographic techniques (e.g., column chromatography or preparative HPLC).
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for withanolides.
-
Sample Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments can also reference to the residual solvent peak (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C in CDCl₃).
-
Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
Acquire a suite of 1D and 2D NMR experiments to ensure unambiguous structural assignment.
Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: zg30 or equivalent
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30 or equivalent (proton decoupled)
-
Spectral Width: 220-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assigning quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
Data Processing and Analysis
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, VnmrJ).
-
Processing Steps:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak. .
-
Integrate the ¹H NMR signals.
-
-
Spectral Interpretation:
-
Assign the proton signals based on their chemical shifts, multiplicities, and coupling constants.
-
Use COSY data to trace out the proton coupling networks within the molecule.
-
Assign the carbon signals using HSQC to correlate them with their attached protons.
-
Utilize HMBC correlations to assign quaternary carbons and confirm the connectivity of the molecular skeleton, including the position of the ethylthio group.
-
Analyze NOESY/ROESY data to establish the relative stereochemistry of the molecule.
-
Visualization of Methodologies and Pathways
Caption: Workflow for the NMR-based structural elucidation of 3-Ethylthio-withaferin A.
Withaferin A is known to modulate multiple signaling pathways involved in cancer progression. One of the key pathways inhibited by withaferin A is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: Withaferin A inhibits the PI3K/Akt/mTOR signaling pathway, leading to apoptosis.
Conclusion
NMR spectroscopy is a powerful and essential technique for the complete structural characterization of novel withaferin A derivatives like 3-Ethylthio-withaferin A. The combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, as well as the determination of the compound's stereochemistry. The protocols and predicted data provided in this application note serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery, facilitating the efficient and accurate characterization of new withanolide analogs. Understanding the precise structure is the first critical step in correlating chemical modifications with changes in biological activity and advancing the development of new therapeutic agents.
Application Notes and Protocols for Assessing 3-Ethylthio Withaferin A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylthio withaferin A is a derivative of Withaferin A, a bioactive steroidal lactone isolated from the plant Withania somnifera[1][2]. Withaferin A is recognized for its potent anti-inflammatory, anti-angiogenic, and anticancer properties[3][4][5][6]. These effects are attributed to its ability to modulate multiple cellular signaling pathways, most notably through the inhibition of the Nuclear Factor-kappa B (NF-κB) transcription factor[1][7]. Other key mechanisms include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), modulation of pro- and anti-apoptotic proteins, and the inhibition of signaling pathways like STAT3[4][5][8][9].
The structural modification of Withaferin A to this compound is intended to potentially enhance its therapeutic index, bioavailability, or target specificity. These application notes provide a comprehensive suite of protocols to characterize the biological activity of this compound, focusing on its effects on cell viability, apoptosis, and key signaling pathways.
Key Signaling Pathways and Experimental Workflow
The assays described herein are designed to investigate the impact of this compound on critical cancer-related signaling pathways. Based on the known activity of the parent compound, Withaferin A, the primary targets for investigation include the NF-κB and STAT3 pathways, as well as the intrinsic and extrinsic apoptosis pathways.
Caption: A typical workflow for evaluating the cellular effects of a test compound.
NF-κB Signaling Pathway
NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. Withaferin A is known to inhibit this pathway by preventing the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB, IκBα[7][10][11].
Caption: Inhibition of the NF-κB signaling pathway by this compound.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is frequently activated in cancer cells and promotes cell proliferation and survival. Withaferin A has been shown to inhibit both constitutive and IL-6-inducible STAT3 activation by reducing the phosphorylation of STAT3 and its upstream kinase JAK2[9].
Caption: Inhibition of the STAT3 signaling pathway.
Apoptosis Pathways
Withaferin A induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can increase the production of ROS, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[4] It also modulates the expression of Bcl-2 family proteins, decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax[4][5].
Caption: Induction of intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity[12]. Viable cells reduce a tetrazolium salt (e.g., MTT, MTS) to a colored formazan product[13].
A. Materials
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest (e.g., MDA-MB-231, PC3, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) or a commercial MTS/XTT kit
-
DMSO (for MTT assay) or stop solution if required by kit
-
Multichannel pipette
-
Microplate reader
B. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[14].
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be <0.1%[9]. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Addition of Reagent:
-
Solubilization (MTT only): Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently on an orbital shaker for 10 minutes[14].
-
Absorbance Reading: Measure the absorbance on a microplate reader.
C. Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot cell viability (%) versus compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation state following treatment[9].
A. Materials
-
Cell culture plates (6-well or 10 cm dishes)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., p-STAT3, STAT3, p-IκBα, IκBα, Cleaved Caspase-3, PARP, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
Imaging system
B. Procedure
-
Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time.
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube[16].
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C[16].
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with SDS-PAGE sample buffer and boil for 5-10 minutes[17].
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane[17].
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature[16].
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[9][16].
-
Wash the membrane three times for 5-10 minutes each with TBST[16].
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[16].
-
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system[16].
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will stain with the viability dye PI[18].
A. Materials
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Cancer cell line of interest
-
6-well plates
B. Procedure
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes[19]. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour[19].
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Protocol 4: In Vitro IKK Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of the IKK complex, a key upstream regulator of NF-κB[10].
A. Materials
-
Recombinant active IKKβ
-
IKK substrate (e.g., recombinant IκBα peptide)
-
Kinase assay buffer
-
ATP (including radiolabeled [γ-³²P]ATP or using ADP-Glo™ Kinase Assay)
-
This compound
-
96-well plates
-
Scintillation counter or luminometer
B. Procedure (Example using ADP-Glo™)
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the IKKβ enzyme, and the IκBα substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of ~10-100 µM[20]. Incubate at 30°C for 30-60 minutes.
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used to produce a luminescent signal via a luciferase reaction.
-
Measure Luminescence: Incubate for 30-60 minutes and measure the luminescence. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
C. Data Analysis
-
Calculate the percentage of kinase inhibition for each concentration of the compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines.
| Cell Line | Treatment Duration | IC₅₀ (µM) ± SD |
| MDA-MB-231 (Breast) | 48h | Data |
| PC3 (Prostate) | 48h | Data |
| A549 (Lung) | 48h | Data |
| U87MG (Glioblastoma) | 48h | Data |
IC₅₀ values determined by MTT assay. Data presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression.
| Treatment (Concentration) | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Compound (0.5x IC₅₀) | Data | Data | Data |
| Compound (1.0x IC₅₀) | Data | Data | Data |
| Compound (2.0x IC₅₀) | Data | Data | Data |
Protein expression levels determined by Western blot densitometry, normalized to β-actin and relative to the vehicle control.
Table 3: Percentage of Apoptotic Cells after Treatment.
| Treatment (Concentration) | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells |
| Vehicle Control | Data | Data | Data |
| Compound (0.5x IC₅₀) | Data | Data | Data |
| Compound (1.0x IC₅₀) | Data | Data | Data |
Cell populations determined by Annexin V/PI staining and flow cytometry after 24h treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential activities of the two closely related withanolides, Withaferin A and Withanone: bioinformatics and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives [mdpi.com]
- 4. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT cell viability assay [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. genscript.com [genscript.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. In vitro kinase assay [protocols.io]
Application Notes and Protocols for 3-Ethylthio withaferin A in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethylthio withaferin A is a semi-synthetic derivative of Withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera (Ashwagandha). Withaferin A has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects.[1][2] The addition of an ethylthio group at the C-3 position of the withanolide scaffold is a chemical modification intended to potentially enhance its biological activity and drug-like properties. Like its parent compound, this compound is recognized as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1][3] These application notes provide an overview of the potential applications of this compound in drug discovery, with a focus on its anticancer properties, and offer detailed protocols for its evaluation.
Disclaimer: Specific experimental data and optimized protocols for this compound are not extensively available in peer-reviewed literature. The following data and protocols are based on the well-characterized parent compound, Withaferin A, and should be adapted and optimized for this compound.
Mechanism of Action: Inhibition of NF-κB Signaling
Withaferin A exerts its inhibitory effect on the NF-κB pathway by targeting IκB kinase β (IKKβ).[4] It has been shown to directly interact with and inhibit the catalytic activity of IKKβ by targeting a crucial cysteine residue (Cys179) in its activation loop.[4] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation.[5][6][7][8] It is hypothesized that this compound shares this mechanism of action.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Quantitative Data: In Vitro Cytotoxicity of Withaferin A
The following table summarizes the 50% inhibitory concentration (IC50) values of the parent compound, Withaferin A, against a panel of human cancer cell lines. This data can be used as a reference to establish a starting concentration range for experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.85 | [9][10] |
| MDA-MB-231 | Breast Cancer | 1.07 | [9][10] |
| HeLa | Cervical Cancer | 0.05-0.1% (extract) | [11] |
| A549 | Lung Cancer | ~2.5 | [3] |
| PC-3 | Prostate Cancer | ~2.5 | [12] |
| U2OS | Osteosarcoma | < 0.5 µg/ml | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound. These are based on standard methods used for Withaferin A and should be optimized for the specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested starting range is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKKβ, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours). Include a positive control (e.g., TNFα stimulation) and a vehicle control.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Experimental Workflow
The following diagram outlines a general workflow for the initial evaluation of a novel compound like this compound in an anticancer drug discovery context.
Caption: General workflow for anticancer evaluation of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Withaferin A, Withania somnifera [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 11. KEGG PATHWAY Database [genome.jp]
- 12. mdpi.com [mdpi.com]
- 13. Withaferin-A kills cancer cells with and without telomerase: chemical, computational and experimental evidences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3-Ethylthio withaferin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylthio withaferin A. The focus is on addressing common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a semi-synthetic derivative of Withaferin A, a naturally occurring steroidal lactone with potent anti-inflammatory and anti-cancer properties. Like its parent compound, this compound is a lipophilic molecule and exhibits poor aqueous solubility, which can significantly hinder its bioavailability and therapeutic efficacy in biological systems. Overcoming this solubility issue is a critical step in preclinical and clinical development.
Q2: What are the known solvents for this compound?
Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.
-
Use of Co-solvents: Blending water with miscible organic solvents can increase the solubility of non-polar compounds.
-
Complexation: Encapsulating the drug molecule within a larger, more soluble molecule, such as a cyclodextrin, can enhance its aqueous solubility.
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can lead to the formation of emulsions, microemulsions, or self-nanoemulsifying drug delivery systems (SNEDDS).
-
Nanoparticle Formulation: Encapsulating the drug within a polymeric nanoparticle can improve its solubility, stability, and pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
Problem: You are preparing a solution of this compound for an in vitro cell-based assay, but it precipitates when added to your aqueous cell culture medium or buffer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final working solution, dilute the stock solution dropwise into the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. | A clear, homogenous final solution at the desired concentration without visible precipitate. |
| Incorrect Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If higher concentrations of the compound are needed, consider a formulation approach. | Minimal to no precipitation and maintained cell viability in your assay. |
| pH of the Aqueous Medium | Although less common for neutral compounds, the pH of the buffer could influence solubility. Test the solubility in a small range of physiologically relevant pH values (e.g., 6.8, 7.2, 7.4). | Identification of a pH that may slightly improve solubility. |
Issue 2: Low Bioavailability in Animal Studies
Problem: After oral administration of a simple suspension of this compound in an animal model, you observe low and variable plasma concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Dissolution in GI Tract | Formulate the compound to improve its dissolution rate. Options include nanoparticle formulations, cyclodextrin complexation, or a self-nanoemulsifying drug delivery system (SNEDDS). | Increased in vivo exposure (AUC) and peak plasma concentration (Cmax) with reduced variability between subjects. |
| First-Pass Metabolism | While primarily a solubility issue, poor formulation can exacerbate first-pass metabolism. Improved formulations can lead to more rapid and complete absorption, potentially saturating metabolic enzymes. | Higher plasma concentrations and improved bioavailability. |
Quantitative Data
Table 1: Solubility of Withaferin A in Various Solvents
Note: This data is for the parent compound, Withaferin A, and should be used as an estimate for this compound. Experimental determination of solubility for the specific derivative is highly recommended.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl sulfoxide (DMSO) | ~5, 4.71 | [2][3] |
| Dimethylformamide (DMF) | ~5 | [2] |
| Ethanol (100%) | ~5 | [4] |
| Methanol | ~1, ~5 | [4][5] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 | [2] |
| Water | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Solvent Evaporation
Objective: To prepare polymeric nanoparticles encapsulating this compound to enhance its aqueous dispersibility and provide a sustained release profile.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring.
-
Homogenization: Homogenize the resulting emulsion using a probe sonicator or a high-speed homogenizer to reduce the droplet size.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and un-encapsulated drug. Repeat the centrifugation and washing steps.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder.
Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound
Objective: To create a lipid-based formulation that spontaneously forms a nanoemulsion upon contact with aqueous media, enhancing the solubility and absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capmul MCM, Oleic acid)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Constructing Pseudo-Ternary Phase Diagrams: To identify the nanoemulsion region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of a nanoemulsion.
-
SNEDDS Formulation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the ratios determined from the phase diagram. b. Add the required amount of this compound to the mixture. c. Gently heat the mixture in a water bath (if necessary) and vortex until the drug is completely dissolved and a clear, homogenous liquid is formed.
-
Characterization: a. Self-Emulsification Assessment: Add a small amount of the prepared SNEDDS formulation to water under gentle agitation and observe the formation of a nanoemulsion. b. Droplet Size Analysis: Determine the particle size and polydispersity index (PDI) of the resulting nanoemulsion using dynamic light scattering (DLS).
Protocol 3: Cyclodextrin Inclusion Complexation of this compound by Kneading Method
Objective: To form an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-methanol solution
-
Vacuum oven
Procedure:
-
Place the cyclodextrin in a mortar.
-
Add a small amount of the water-methanol solution to the cyclodextrin to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture for a specified period (e.g., 45-60 minutes).
-
During kneading, if the mixture becomes too dry, add a small amount of the solvent mixture.
-
Dry the resulting paste in a vacuum oven at a controlled temperature to obtain a solid powder.
-
The powder can then be sieved to obtain a uniform particle size.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for selecting and evaluating solubility enhancement strategies.
Caption: Simplified signaling pathway of Withaferin A derivatives.
References
Technical Support Center: 3-Ethylthio Withaferin A
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 3-Ethylthio withaferin A in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic derivative of Withaferin A, a naturally occurring steroidal lactone. The parent compound, Withaferin A, is known to be an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses, cell proliferation, and survival.[1] It is anticipated that this compound shares this inhibitory activity.
Q2: What are the recommended storage conditions for this compound?
A2: As a solid, this compound should be stored at -20°C for long-term stability, similar to its parent compound, Withaferin A, which is stable for at least four years under these conditions.[2] For short-term storage, some suppliers suggest room temperature, but it is crucial to consult the Certificate of Analysis provided with your specific batch for the most accurate storage recommendations.[3]
Q3: What solvents are suitable for dissolving this compound?
A3: Based on the solubility of Withaferin A, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] For aqueous experiments, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.
Q4: How stable is this compound in aqueous solutions?
A4: Direct stability data for this compound in aqueous solutions is limited. However, aqueous solutions of the parent compound, Withaferin A, are not recommended for storage for more than one day due to limited stability.[2] Therefore, it is best practice to prepare fresh aqueous solutions of this compound for each experiment.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively studied, potential degradation may occur through hydrolysis of the lactone ring, similar to other withanolides. The thioether bond is generally stable but can be susceptible to oxidation to a sulfoxide or sulfone under certain conditions, for instance, in the presence of strong oxidizing agents.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Degradation of the compound in solution. | - Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) for each experiment. - Avoid storing the compound in aqueous buffers for extended periods. Prepare working solutions immediately before use. - Protect solutions from light and extreme temperatures. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility. | - Ensure the final concentration of the organic co-solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. - Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the aqueous medium. - Vortex or sonicate briefly to aid dissolution, but be mindful of potential heat generation. |
| Loss of biological activity over time. | Instability of the compound under experimental conditions. | - Perform a time-course experiment to determine the window of stability for this compound in your specific assay conditions. - Analyze the purity of your stock solution and working solutions using HPLC to check for degradation products. |
| Discoloration of the solution. | Oxidation or other chemical reactions. | - Purge organic solvent stock solutions with an inert gas (e.g., argon or nitrogen) before sealing and storing to minimize oxidation. - If oxidation of the thioether is suspected, consider performing experiments under anaerobic conditions as a control. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to assess the chemical stability of this compound in different buffer solutions.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 4.5
-
Glycine Buffer, pH 9.0
-
HPLC or LC-MS system with a C18 column
-
Incubator or water bath set to 37°C
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 50 µM in each of the three buffer solutions (PBS, Acetate, and Glycine).
-
Incubation: Aliquot the working solutions into separate vials and incubate them at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: At each time point, quench the reaction by diluting the sample with an equal volume of ice-cold methanol to precipitate proteins and halt degradation.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining. The peak area of this compound at each time point is compared to the peak area at time 0.
Data Presentation:
| Buffer (pH) | Temperature (°C) | % Remaining after 1h | % Remaining after 4h | % Remaining after 8h | % Remaining after 24h |
| Acetate (4.5) | 37 | ||||
| PBS (7.4) | 37 | ||||
| Glycine (9.0) | 37 |
This table should be populated with your experimental data.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
NF-κB Signaling Pathway (Canonical)
Caption: Inhibition of the canonical NF-κB pathway by this compound.
References
- 1. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 2. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY Database [genome.jp]
Technical Support Center: 3-Ethylthio Withaferin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 3-Ethylthio withaferin A. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Withaferin A?
This compound is a semi-synthetic derivative of Withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera. The key structural difference is the presence of an ethylthio (-S-CH₂CH₃) group at the C-3 position of the withanolide steroid core. This modification is introduced to potentially alter the compound's biological activity, selectivity, and pharmacokinetic properties. While it is an inhibitor of NF-kB, the precise impact of the ethylthio group on its biological activity compared to Withaferin A requires further experimental investigation.[1]
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on the chemical structure, two primary degradation routes are likely:
-
Oxidation of the Thioether: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. This oxidation can be initiated by exposure to air (atmospheric oxygen), light, or oxidizing agents present as impurities in solvents or reagents.[2][3]
-
Hydrolysis of the Lactone Ring: Like other withanolides, the δ-lactone ring in the side chain can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to an inactive ring-opened product.[4]
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the thioether group.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Store in a tightly sealed container with a desiccant to prevent hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, inert atmosphere, light protection). 2. Prepare fresh stock solutions for each experiment. 3. Use high-purity, degassed solvents for preparing solutions. 4. Perform a quality control check of the compound using HPLC or LC-MS. |
| Inconsistent experimental results. | 1. Variability in the purity of this compound. 2. Inconsistent concentration of stock solutions. 3. Degradation during the experiment. | 1. Source the compound from a reputable supplier and obtain a certificate of analysis. 2. Always prepare fresh dilutions from a recently prepared stock solution. 3. Minimize the exposure of the compound to ambient conditions during experimental setup. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of the compound. | 1. Analyze the sample immediately after preparation. 2. Compare the chromatogram to a freshly prepared standard. 3. Likely degradation products to consider are the sulfoxide and sulfone derivatives. Their mass would be M+16 and M+32 respectively, where M is the mass of this compound. |
| Poor solubility of the compound. | The compound may have precipitated out of solution. | 1. Use an appropriate solvent. Withaferin A is soluble in DMSO and methanol.[5] 2. Gentle warming and sonication may aid in dissolution. 3. Ensure the storage temperature of the solution is appropriate to maintain solubility. |
Quantitative Data on Stability
Due to the limited availability of specific stability data for this compound, the following table provides an illustrative example of a stability study comparing a hypothetical thioether derivative to its parent compound under accelerated degradation conditions. Researchers should perform their own stability studies to determine the precise degradation kinetics of their specific compound.
| Condition | Compound | Purity after 24h (%) | Purity after 72h (%) | Major Degradation Product (Hypothetical) |
| Ambient Light & Air | Withaferin A | 95 | 88 | Oxidized byproducts |
| This compound | 85 | 70 | Sulfoxide derivative | |
| 40°C in Solution (DMSO) | Withaferin A | 92 | 85 | Epimerization/Oxidation products |
| This compound | 80 | 65 | Sulfoxide/Sulfone derivatives | |
| pH 9 Buffer | Withaferin A | 90 | 82 | Hydrolyzed lactone |
| This compound | 88 | 78 | Hydrolyzed lactone |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube under an inert atmosphere if possible.
-
Add high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber vials, flush with argon or nitrogen, and store at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol is adapted from established methods for withanolide analysis and may require optimization for this compound.[6][7][8][9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the stock solution in the mobile phase to a final concentration of approximately 10 µg/mL.
Visualizations
Signaling Pathways of Withaferin A
The following diagrams illustrate some of the key signaling pathways modulated by Withaferin A. It is hypothesized that this compound may interact with similar pathways, though this requires experimental validation.
Caption: Induction of Apoptosis via ROS Production by Withaferin A.
Caption: Inhibition of the NF-κB Signaling Pathway by Withaferin A.
Caption: Inhibition of the PI3K/Akt Survival Pathway by Withaferin A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictorial mechanistic views on the chemical history of Withaferin a: the structural determination of the side chain, the organic chemistry notebook series, a didactical approach, Nº 16 [scielo.org.bo]
- 5. mdpi.com [mdpi.com]
- 6. staff.cimap.res.in [staff.cimap.res.in]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Ethylthio Withaferin A (3-ETWA) Dosage In Vitro
Welcome to the technical support center for 3-Ethylthio withaferin A (3-ETWA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro dosage of 3-ETWA and to troubleshoot common issues encountered during experimentation.
Disclaimer: this compound is a derivative of Withaferin A (WA). As of the latest literature review, specific published data on the in vitro dosage and IC50 values for 3-ETWA are limited. The information provided herein is largely based on the well-documented activities of its parent compound, Withaferin A, and its analogs. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (3-ETWA) is a semi-synthetic derivative of Withaferin A (WA), a bioactive steroidal lactone isolated from the plant Withania somnifera. WA is a known inhibitor of the NF-κB signaling pathway.[1] It is believed that 3-ETWA shares a similar mechanism of action, which involves the inhibition of IκB kinase β (IKKβ), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1] This inhibition of NF-κB activity can lead to the induction of apoptosis (programmed cell death) in cancer cells. WA has also been shown to induce apoptosis through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and modulation of Bcl-2 family proteins.[2][3]
Q2: What is a recommended starting concentration range for 3-ETWA in vitro?
Based on studies with Withaferin A, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. For example, Withaferin A has shown IC50 values ranging from 1.8 to 6.1 μM in different melanoma cell lines.[4] In human breast cancer cell lines MCF-7 and MDA-MB-231, nanomolar concentrations of WA (175 to 700 nM) have been shown to inhibit proliferation.[5] It is crucial to perform a dose-response curve (e.g., using a cell viability assay) to determine the IC50 value for your specific cell line.
Q3: How should I prepare a stock solution of 3-ETWA?
This compound is soluble in dimethyl sulfoxide (DMSO) and chloroform. It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM or 20 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is 3-ETWA in solution?
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
Symptoms:
-
Visible precipitate in the culture wells after adding 3-ETWA.
-
Inconsistent or non-reproducible experimental results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor Solubility in Aqueous Medium | Withanolides have limited solubility in aqueous solutions. Always prepare a high-concentration stock in 100% DMSO. When diluting into your final culture medium, ensure vigorous mixing. It may be beneficial to first dilute the DMSO stock in a small volume of serum-free medium before adding it to the final culture volume. |
| Final DMSO Concentration Too Low | While aiming for a low final DMSO concentration is important, too little DMSO may not be sufficient to keep the compound in solution, especially at higher concentrations of 3-ETWA. If you observe precipitation at higher doses, you may need to slightly increase the final DMSO percentage, ensuring it remains below the toxic threshold for your cells. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility. Try preparing dilutions in serum-free or low-serum medium first, and then adding it to your complete medium. |
| Incorrect Storage of Stock Solution | Repeated freeze-thaw cycles can lead to compound degradation or precipitation. Aliquot your stock solution into single-use volumes. |
Issue 2: No Observed Effect or Low Potency
Symptoms:
-
No significant decrease in cell viability or expected biological response even at high concentrations of 3-ETWA.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sub-optimal Dosage | The effective concentration of 3-ETWA may be higher for your specific cell line. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 µM or higher), to determine the optimal range. |
| Compound Degradation | Ensure that the compound has been stored correctly and that fresh dilutions are made for each experiment. Consider purchasing a new batch of the compound if degradation is suspected. |
| Cell Line Resistance | Your cell line may be inherently resistant to the effects of 3-ETWA. This could be due to various factors, including high expression of anti-apoptotic proteins or drug efflux pumps. Consider using a different cell line or combining 3-ETWA with other agents to enhance its efficacy. |
| Incorrect Assay Timing | The effects of 3-ETWA may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing the desired effect. |
Issue 3: High Variability in Results
Symptoms:
-
Large error bars in your data.
-
Inconsistent results between replicate wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. Use calibrated pipettes and pre-wet the tips. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding cells into plates. Inconsistent cell numbers per well will lead to variability. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or medium to maintain humidity. |
| Compound Adsorption to Plastic | Some compounds can adsorb to the plastic of labware. Using low-adhesion plates or pre-treating the plates with a blocking agent (if compatible with your assay) may help. |
Quantitative Data Summary
As specific IC50 values for this compound are not widely published, the following table provides a summary of reported IC50 values for its parent compound, Withaferin A , in various cancer cell lines to serve as a reference for designing initial experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Melanoma Cell Lines (various) | Melanoma | 1.8 - 6.1 | [4] |
| MCF-7 | Breast Cancer | ~0.85 | [5] |
| MDA-MB-231 | Breast Cancer | ~1.07 | [5] |
| CaSKi | Cervical Cancer | 0.45 | [6] |
Note: These values are for Withaferin A and should be used as a guide only. The potency of 3-ETWA may differ.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of 3-ETWA.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Your cancer cell line of interest
-
Complete culture medium
-
3-ETWA stock solution (in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of 3-ETWA in complete culture medium from your DMSO stock.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of 3-ETWA. Include a vehicle control (medium with the same final concentration of DMSO as the highest 3-ETWA concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Your cancer cell line of interest
-
6-well plates
-
3-ETWA stock solution (in DMSO)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of 3-ETWA (determined from your viability assay, e.g., IC50 and 2x IC50) for the chosen time period. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting
This protocol is for analyzing the effect of 3-ETWA on the expression of specific proteins (e.g., NF-κB pathway components, apoptosis-related proteins).
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with 3-ETWA as desired.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Visualizations
Caption: A typical experimental workflow for optimizing 3-ETWA dosage and evaluating its effects.
Caption: A troubleshooting guide for when 3-ETWA shows no experimental effect.
Caption: The proposed inhibitory effect of 3-ETWA on the NF-κB signaling pathway.
References
- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 3-Ethylthio withaferin A Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethylthio withaferin A. The information provided is based on available data for this compound and its parent compound, Withaferin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Withaferin A?
This compound is a derivative of Withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera. The addition of an ethylthio group at the 3rd position of the withaferin A structure may alter its chemical and biological properties, such as solubility, stability, and target engagement. Like its parent compound, it is presumed to be an inhibitor of the NF-κB signaling pathway.[1]
Q2: What are the recommended storage and handling conditions for this compound?
-
Storage of solid: Store the solid compound at room temperature, protected from light. It has a reported shelf life of 2 years under these conditions.
-
Storage of solutions: For long-term storage, it is recommended to prepare stock solutions in anhydrous solvents like DMSO and store them at -20°C. Based on data for Withaferin A, DMSO stock solutions may be stable for up to one month at -20°C.[2] Aqueous solutions are not recommended for storage for more than one day.[3]
Q3: In which solvents is this compound soluble?
This compound is reported to be soluble in chloroform and DMSO.[4] For cell culture experiments, DMSO is the most common solvent for preparing stock solutions.
Q4: What is the primary mechanism of action of Withaferin A and likely, this compound?
Withaferin A is known to have multiple mechanisms of action, including the inhibition of the NF-κB pathway, induction of apoptosis, and cell cycle arrest at the G2/M phase.[1][3] It also interacts with several key cellular proteins, including vimentin and heat shock protein 90 (Hsp90). It is plausible that this compound shares some or all of these mechanisms.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Activity
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions. For Withaferin A, it is noted that aqueous solutions should not be stored for more than a day.[3] |
| Poor Solubility in Media | After diluting the DMSO stock solution into your aqueous cell culture media, visually inspect for any precipitation. If precipitation occurs, consider lowering the final concentration or using a solubilizing agent (with appropriate vehicle controls). |
| Incorrect Concentration | Verify the calculations for your dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of withanolides. Consider testing a different cell line that is known to be sensitive to Withaferin A as a positive control. |
Issue 2: Poor Solubility in Aqueous Buffers
| Potential Cause | Troubleshooting Step |
| Hydrophobicity of the Compound | This compound is a hydrophobic molecule. To improve solubility in aqueous buffers, first dissolve the compound in an organic solvent like DMSO to make a concentrated stock solution. Then, dilute the stock solution into the aqueous buffer with vigorous vortexing.[3] |
| Precipitation at High Concentrations | Avoid making highly concentrated aqueous solutions. For Withaferin A, the solubility in a 1:1 DMSO:PBS solution is approximately 0.5 mg/ml.[3] |
Issue 3: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations can lead to non-specific effects. Perform a dose-response curve to identify the lowest effective concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental setup is non-toxic to the cells. Always include a vehicle control (media with the same concentration of solvent) in your experiments. |
| Compound Purity | Verify the purity of your this compound. Impurities could contribute to unexpected biological effects. A purity of at least 98% is recommended.[4] |
Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) |
| PC3 | Prostate Cancer | Not Specified, but showed tumor regression |
| MDA-MB-231 | Breast Cancer | Not Specified, but inhibited tumor growth |
| CaOV3 | Ovarian Cancer | Not Specified, but induced apoptosis |
| SKOV3 | Ovarian Cancer | Not Specified, but induced apoptosis |
| HCT116 | Colorectal Cancer | < 5 µM |
| SW480 | Colorectal Cancer | Not Specified, but induced G2/M arrest |
| HL-60 | Leukemia | Not Specified, but induced apoptosis |
| Melanoma Cells (various) | Melanoma | 1.8 - 6.1 µM |
Note: The efficacy of this compound may differ from Withaferin A.
Experimental Protocols
Note: These are generalized protocols based on common practices for Withaferin A and should be optimized for your specific experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Remove the old medium and add the medium containing the compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Apoptosis Markers (e.g., Cleaved PARP)
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Postulated inhibition of the NF-κB pathway.
Caption: Troubleshooting inconsistent experimental results.
References
minimizing cytotoxicity of 3-Ethylthio withaferin A in normal cells
Disclaimer: Direct experimental data on minimizing the cytotoxicity of 3-Ethylthio withaferin A (3-ETWA) in normal cells is limited in the current literature. The following troubleshooting guides and FAQs are based on extensive research on the closely related parent compound, Withaferin A (WA). The "ethylthio" modification at the 3-position may alter the biological activity and toxicity profile of the molecule. Researchers should consider this information as a starting point and adapt protocols based on their experimental observations with 3-ETWA.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of Withaferin A and its derivatives like 3-ETWA?
Withaferin A (WA) and its derivatives are known to exert their anticancer effects through multiple mechanisms. The primary mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3] This is achieved by:
-
Induction of Oxidative Stress: WA increases the production of Reactive Oxygen Species (ROS) within cancer cells, leading to cellular damage and triggering apoptosis.[2][4]
-
Inhibition of Signaling Pathways: It can inhibit pro-survival signaling pathways such as Akt/mTOR and MAPK.[4]
-
Cell Cycle Arrest: WA can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[4][5]
-
Modulation of Apoptotic Proteins: It regulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to favor cell death.[1][2]
Q2: Why am I observing significant cytotoxicity in my normal (non-cancerous) cell lines when using 3-ETWA?
While Withaferin A and its derivatives often show some level of selective toxicity towards cancer cells, they can also affect normal cells, especially at higher concentrations.[5][6][7] The cytotoxicity in normal cells can be attributed to the same mechanisms that are detrimental to cancer cells, particularly the induction of oxidative stress. Some studies have noted that WA displays fewer toxic effects against normal human fibroblasts compared to prostate cancer cells.[5] However, other research has shown that WA can be toxic to normal cells.[7][8]
Q3: Are there any known structural modifications to Withaferin A that reduce its cytotoxicity in normal cells?
Yes, structural modifications of Withaferin A have been explored to enhance its therapeutic index. For instance, an analog of WA, 2,3-dihydro-3β-methoxy withaferin A, has been shown to have no cell cytotoxicity and is well-tolerated at higher concentrations.[9] This particular derivative has demonstrated a protective action in normal cells against various stresses through pro-survival signaling.[9] While this is not 3-ETWA, it suggests that modifications at the C2/C3 position can significantly impact cytotoxicity.
Troubleshooting Guide: Minimizing Cytotoxicity of 3-ETWA in Normal Cells
Issue 1: High levels of apoptosis/cell death observed in normal control cell lines.
Possible Cause: The concentration of 3-ETWA is too high for the specific normal cell line being used.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment using a wide range of 3-ETWA concentrations on both your cancer and normal cell lines. This will help you determine the IC50 (half-maximal inhibitory concentration) for each cell type.
-
Therapeutic Window: Identify a concentration range where 3-ETWA shows significant cytotoxicity in cancer cells while having minimal effect on the viability of normal cells.
-
Time-Course Experiment: Evaluate the effect of exposure time. It's possible that shorter incubation times could achieve the desired effect in cancer cells with reduced toxicity in normal cells.
Experimental Protocol: Determining IC50 using MTT Assay
-
Cell Seeding: Seed both cancer and normal cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with a serial dilution of 3-ETWA (e.g., 0, 2.5, 5, 10, 20, 40, 80, 160 µM) for 24, 48, and 72 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of 0.5% MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Issue 2: Evidence of significant oxidative stress in normal cells.
Possible Cause: 3-ETWA is inducing high levels of Reactive Oxygen Species (ROS), leading to off-target effects in normal cells.
Troubleshooting Steps:
-
Co-treatment with Antioxidants: Investigate the effect of co-administering a thiol-based antioxidant, such as N-acetyl-L-cysteine (NAC), with 3-ETWA. Pre-treatment with NAC has been shown to protect glioblastoma cells from the cytotoxic effects of Withaferin A, suggesting it can mitigate ROS-induced damage.[10]
-
Monitoring ROS Levels: Quantify ROS levels in both cancer and normal cells treated with 3-ETWA, with and without NAC, to confirm that the observed cytotoxicity is linked to oxidative stress.
Experimental Protocol: Measurement of Intracellular ROS
-
Cell Treatment: Treat cells with 3-ETWA in the presence or absence of NAC for the desired time.
-
DCFDA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Issue 3: Off-target effects on pro-survival pathways in normal cells.
Possible Cause: 3-ETWA may be inhibiting critical survival pathways, such as Akt/mTOR, in normal cells.
Troubleshooting Steps:
-
Combination Therapy: Explore combining a lower dose of 3-ETWA with another therapeutic agent that has a different mechanism of action and is more specific to cancer cells. This synergistic approach may allow for a reduction in the 3-ETWA concentration, thereby sparing normal cells. For example, Withaferin A has been shown to sensitize ovarian cancer cells to cisplatin.[2]
-
Targeted Delivery Systems: Consider the use of a nanoliposomal formulation or other targeted drug delivery systems. These can help to increase the concentration of 3-ETWA specifically at the tumor site, reducing systemic exposure and toxicity to normal tissues.
Data Summary
Table 1: Comparative IC50 Values of Withaferin A in Cancerous vs. Normal Cells
| Cell Line | Cell Type | IC50 (µM) | Reference |
| KLE | Endometrial Cancer | 10 | [6] |
| THESCs | Normal Endometrial | 76 | [6] |
| U87 | Glioblastoma | 1.07 | [10] |
| U251 | Glioblastoma | 0.69 | [10] |
| GL26 | Glioblastoma | 0.23 | [10] |
| TIG-1 | Normal Fibroblast | > Withanone | [7][8] |
| U2OS | Osteosarcoma | Lower than normal cells | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by Withaferin A derivatives.
Caption: Troubleshooting workflow for minimizing 3-ETWA cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]
- 3. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 4. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A inhibits proliferation of human endometrial cancer cells via transforming growth factor-β (TGF-β) signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Ethylthio Withaferin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethylthio withaferin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a semi-synthetic derivative of Withaferin A, a naturally occurring steroidal lactone found in the plant Withania somnifera. It is synthesized by the Michael addition of ethanethiol to the α,β-unsaturated ketone in Ring A of the withaferin A molecule. As an inhibitor of the NF-κB signaling pathway, its purity is critical for accurate biological and pharmacological studies to ensure that the observed effects are solely attributable to the compound itself and not to impurities.
Q2: What are the most common impurities encountered during the purification of this compound?
A2: The most common impurities include unreacted withaferin A, excess ethanethiol (if not properly removed), and potential side-products. Side-products can arise from the reaction of the thiol with other electrophilic sites on the withaferin A molecule, such as the epoxide ring, or from the formation of dimers.
Q3: What are the recommended storage conditions for purified this compound?
A3: Purified this compound should be stored as a white to off-white powder at room temperature, protected from light.[1] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to prevent potential oxidation of the thioether linkage.
Q4: What analytical techniques are used to assess the purity of this compound?
A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Structural confirmation is achieved through spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified product | - Incomplete reaction during synthesis.- Loss of product during extraction and washing steps.- Inefficient chromatographic separation. | - Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion.- Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is neutral to prevent product degradation.- Optimize the mobile phase and gradient for HPLC or column chromatography to achieve better separation. |
| Presence of unreacted withaferin A in the final product | - Insufficient amount of ethanethiol used in the reaction.- Incomplete reaction.- Co-elution with the desired product during chromatography. | - Use a slight excess of ethanethiol in the synthesis.- Increase the reaction time or temperature, while monitoring for side-product formation.- Adjust the HPLC mobile phase composition or gradient to improve the resolution between withaferin A and the product. A shallower gradient may be necessary. |
| Product degradation during purification | - The thioether linkage can be susceptible to oxidation.- The Michael addition is reversible, especially under basic conditions.[2] | - Use degassed solvents for chromatography to minimize oxidation.- Avoid basic conditions during workup and purification. Maintain a neutral or slightly acidic pH.- Store fractions containing the purified product at low temperatures and under an inert atmosphere. |
| Broad or tailing peaks in HPLC chromatogram | - Interaction of the thioether with the silica-based column.- Column overloading.- Inappropriate mobile phase. | - Use a column with end-capping or switch to a different stationary phase (e.g., phenyl-hexyl).- Reduce the amount of sample injected onto the column.- Optimize the mobile phase composition. Adding a small amount of a competitive agent like triethylamine (use with caution due to basicity) or using a buffered mobile phase might help. |
Experimental Protocols
Synthesis of this compound (A Representative Protocol)
This protocol is based on the general principles of Michael addition of thiols to withaferin A.[3]
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Dissolution: Dissolve withaferin A in a suitable solvent such as methanol or a hydroalcoholic mixture in a round-bottom flask.
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Addition of Thiol: Add a slight molar excess (e.g., 1.2 equivalents) of ethanethiol to the solution.
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Initiation of Reaction: Add a catalytic amount of a mild base (e.g., triethylamine or potassium carbonate) to facilitate the deprotonation of the thiol.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC, using a mobile phase such as chloroform:methanol (95:5 v/v).[4] The reaction is complete when the withaferin A spot is no longer visible.
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Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a mild acid (e.g., dilute HCl) to neutralize the base. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
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Crude Product: Evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification by Flash Column Chromatography
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Column Preparation: Pack a silica gel column with a suitable non-polar solvent like hexane.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica onto the top of the prepared column.
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Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Final Product: Combine the pure fractions and evaporate the solvent to yield purified this compound.
Purity Analysis by HPLC
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water is commonly used for withanolide analysis.[5][6]
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Flow Rate: 1.0 mL/min.
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Detection: UV at 227 nm.[6]
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Injection Volume: 10-20 µL.
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Sample Preparation: Dissolve a small amount of the purified product in methanol.
Quantitative Data
The following table summarizes typical data that might be obtained during the purification and analysis of this compound.
| Parameter | Value | Method of Determination |
| Molecular Formula | C₃₀H₄₄O₆S | Mass Spectrometry |
| Molecular Weight | 532.74 g/mol | Mass Spectrometry |
| Purity | >98% | HPLC |
| Solubility | Soluble in Chloroform, DMSO, and Methanol | Experimental Observation[1] |
| TLC Rf Value | Varies with mobile phase (e.g., ~0.5 in Chloroform:Methanol 95:5) | Thin Layer Chromatography |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the synthesis, purification, and analysis of this compound.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. watsonnoke.com [watsonnoke.com]
- 2. researchgate.net [researchgate.net]
- 3. Withaferin A - Wikipedia [en.wikipedia.org]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. US20050226950A1 - Process for isolation of withaferin-A from plant materials and products therefrom - Google Patents [patents.google.com]
quality control of 3-Ethylthio withaferin A samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylthio withaferin A samples.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its physical properties?
This compound is a semi-synthetic derivative of Withaferin A, a naturally occurring steroidal lactone.[1] Withaferin A is known to be an inhibitor of the NF-kB signaling pathway.[1] The ethylthio moiety is added to the withaferin A structure, which can influence its biological activity and physicochemical properties.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5119-48-22 | [2] |
| Molecular Formula | C30H44O6S | [2] |
| Molecular Weight | 532.61 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in Chloroform and DMSO | [2] |
| Storage | Store at room temperature, protected from light. | [2] |
| Shelf Life | Approximately 2 years under proper storage conditions. | [2] |
2. How should I prepare stock solutions of this compound?
Given its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For withaferin A, solutions in DMSO can be stored at -20°C for up to a month.[3][4] It is advisable to follow a similar storage protocol for this compound to minimize degradation. Prepare fresh working dilutions from the stock solution for your experiments.
3. What is the expected stability of this compound in aqueous solutions?
While specific data for this compound is limited, withaferin A has a reported half-life of 5.6 minutes in gastric fluid. It is recommended to prepare aqueous solutions fresh before each experiment and to minimize the time the compound spends in aqueous media, especially at neutral or alkaline pH, to prevent potential hydrolysis of the lactone ring.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
This is a common issue that can often be traced back to the quality and handling of the compound.
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Possible Cause 1: Compound Degradation.
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Troubleshooting Steps:
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Verify Storage Conditions: Ensure the compound has been stored at room temperature and protected from light as recommended.[2]
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Check Solution Age: If using a stock solution, was it prepared recently? For optimal results, use freshly prepared solutions or aliquots that have been stored at -20°C for no longer than a month.
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Perform Purity Check: If you have access to analytical equipment, a quick purity check using High-Performance Liquid Chromatography (HPLC) can confirm the integrity of your sample. Look for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound.
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-
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Possible Cause 2: Poor Solubility in Assay Buffer.
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Troubleshooting Steps:
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Solvent Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) and consistent across all experiments, including controls. High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.
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Visual Inspection: After adding the compound to your aqueous buffer, visually inspect for any precipitation. If precipitation occurs, you may need to lower the final concentration of the compound or explore the use of a co-solvent or surfactant (ensure these are compatible with your experimental system).
-
-
A logical workflow for troubleshooting inconsistent results can be visualized as follows:
Issue 2: Difficulty in characterizing the purity and identity of the sample.
Analytical characterization is crucial for ensuring the quality of your this compound sample.
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Recommended Techniques:
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HPLC: For assessing purity.
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LC-MS (Liquid Chromatography-Mass Spectrometry): For confirming molecular weight.
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NMR (Nuclear Magnetic Resonance) Spectroscopy: For structural confirmation.[2]
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Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a suggested starting method adapted from protocols for withaferin A and should be optimized for your specific instrument and sample.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water. A starting point could be a 60:40 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the sample in DMSO and dilute with the mobile phase to a suitable concentration (e.g., 0.1-1 mg/mL). |
General Quality Control Workflow
A typical workflow for the quality control of a new batch of this compound is outlined below.
References
addressing batch-to-batch variability of 3-Ethylthio withaferin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of 3-Ethylthio withaferin A. The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and reliability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a semi-synthetic derivative of Withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera. It is known to be an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] The addition of the ethylthio group at the 3-position of the withanolide core is believed to enhance its bioactivity.
Q2: We are observing significant differences in the IC50 value of this compound between different batches. What could be the cause?
A2: Batch-to-batch variability in the IC50 value can stem from several factors:
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Purity: The presence of unreacted Withaferin A, side-products from the synthesis, or degradation products can alter the apparent potency of the compound.
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Solubility: Incomplete solubilization of the compound can lead to an inaccurate working concentration.
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Storage and Handling: Improper storage can lead to degradation of the compound, reducing its effective concentration.
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Assay Conditions: Variations in cell density, passage number, serum concentration in the media, and incubation times can all contribute to shifts in IC50 values.
Q3: How can we ensure the quality and consistency of a new batch of this compound?
A3: It is crucial to perform in-house quality control on each new batch. We recommend the following:
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Analytical Characterization: Perform High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound. A certificate of analysis from the supplier should be used as a reference.
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Solubility Test: Visually confirm the complete dissolution of the compound in the chosen solvent at the desired stock concentration.
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Functional Assay: Test the new batch in a well-established and validated in-house assay, such as an NF-κB reporter assay, alongside a previously characterized "gold standard" batch.
Q4: What are the recommended storage conditions for this compound?
A4: While specific stability data for this compound is limited, based on the general stability of withanolides, we recommend the following:
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Solid Form: Store at -20°C or -80°C for long-term storage, protected from light and moisture.
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In Solution: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (a few days), 4°C may be acceptable, but long-term storage in solution at 4°C or room temperature is not recommended due to the potential for degradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in NF-κB Reporter Gene Assays
| Symptom | Possible Cause | Suggested Solution |
| Higher than expected IC50 value | Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Use a fresh aliquot of the compound. 2. Prepare fresh stock solutions. 3. Verify storage conditions. |
| Low Purity: The batch may contain impurities that are less active or inactive. | 1. Check the purity of the compound by HPLC. 2. If purity is low, consider purification or sourcing from a different supplier. | |
| Inaccurate Concentration: The stock solution may not be at the expected concentration due to weighing errors or incomplete dissolution. | 1. Prepare a fresh stock solution, ensuring the compound is fully dissolved. 2. Use a calibrated balance for weighing. | |
| High variability between replicates | Poor Solubility: The compound may not be fully dissolved in the assay medium, leading to uneven distribution in the wells. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting the assay. 2. Vortex the stock solution before preparing dilutions. 3. Visually inspect for any precipitation in the assay plate. |
| Cell Seeding Inconsistency: Uneven cell numbers across wells can lead to variable reporter gene expression. | 1. Ensure a homogenous cell suspension before seeding. 2. Use a multichannel pipette for cell seeding and perform it quickly to prevent cells from settling. |
Issue 2: Unexpected Cellular Toxicity
| Symptom | Possible Cause | Suggested Solution |
| Cell death at concentrations expected to be non-toxic | Presence of Toxic Impurities: The batch may be contaminated with toxic by-products from the synthesis. | 1. Analyze the purity of the compound by HPLC-MS to identify potential impurities. 2. Compare the toxicity profile with a previous batch known to be of high purity. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5% for DMSO). 2. Include a vehicle control (media with the same concentration of solvent) in your experiment. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your HPLC system and column.
Materials:
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This compound sample
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (optional)
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C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
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HPLC system with UV detector
Procedure:
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Sample Preparation:
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Prepare a 1 mg/mL stock solution of this compound in acetonitrile or DMSO.
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Dilute the stock solution to a final concentration of 50-100 µg/mL with the mobile phase.
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HPLC Conditions:
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Mobile Phase A: Water with 0.1% formic acid (optional, can improve peak shape)
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Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
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Gradient: A typical gradient would be to start with a lower percentage of acetonitrile and ramp up to a higher percentage over 20-30 minutes to elute all components. For example:
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0-5 min: 40% B
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5-20 min: 40% to 90% B
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20-25 min: 90% B
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25-30 min: 40% B (re-equilibration)
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 227 nm[3]
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Injection Volume: 10-20 µL
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Data Analysis:
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Integrate the area of all peaks in the chromatogram.
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Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
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Quantitative Data Summary:
| Parameter | Typical Specification |
| Purity (by HPLC) | >95% |
| Retention Time | Consistent with reference standard |
Protocol 2: NF-κB Reporter Gene Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on the NF-κB pathway using a luciferase-based reporter assay.
Materials:
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HEK293 or other suitable cells stably transfected with an NF-κB-luciferase reporter construct
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Complete cell culture medium
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This compound
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TNF-α (or other NF-κB activator)
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Luciferase assay reagent
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96-well white, clear-bottom tissue culture plates
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Luminometer
Procedure:
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Cell Seeding:
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Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
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Incubate for 18-24 hours.
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Compound Treatment:
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Prepare serial dilutions of this compound in cell culture medium.
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Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent).
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Pre-incubate the cells with the compound for 1-2 hours.
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Stimulation:
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Add TNF-α to all wells (except for the unstimulated control) to a final concentration that gives a robust induction of the reporter gene (e.g., 10 ng/mL).
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Incubate for 6-8 hours.
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Luciferase Assay:
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Remove the medium from the wells.
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Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
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Data Analysis:
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Normalize the luciferase readings to a measure of cell viability (e.g., using a CellTiter-Glo assay) if toxicity is a concern.
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Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Quantitative Data Summary:
| Parameter | Expected Result |
| TNF-α Induction (fold change) | > 10-fold |
| This compound IC50 | Lot-specific, but should be consistent with previous batches |
Visualizations
Caption: Workflow for qualifying a new batch of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to 3-Ethylthio Withaferin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 3-Ethylthio withaferin A (3-ET-WA) in cancer cells. The information is designed to help you identify potential causes of resistance and develop strategies to overcome them in your experiments.
Troubleshooting Guides
Problem 1: Decreased or No Observed Cytotoxicity of 3-ET-WA
Possible Cause 1: Altered Drug Target or Upregulated Pro-Survival Signaling
Cancer cells can develop resistance by altering the direct target of a drug or by upregulating compensatory pro-survival signaling pathways. While the precise targets of 3-ET-WA are a subject of ongoing research, related compounds like Withaferin A are known to interact with multiple cellular proteins. Resistance may arise from mutations in these targets or the activation of pathways that counteract the drug's effects.
Troubleshooting Steps:
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Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in resistant versus sensitive cells. Focus on pathways known to be modulated by Withaferin A, such as NF-κB, STAT3, and Akt. An upregulation of pro-survival proteins like Bcl-2 or Survivin could indicate a resistance mechanism.
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Combination Therapy: Co-administer 3-ET-WA with inhibitors of identified pro-survival pathways. For example, if you observe increased Akt phosphorylation, a PI3K/Akt inhibitor may restore sensitivity to 3-ET-WA.
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Gene Expression Analysis: Perform RNA sequencing or microarray analysis to identify differentially expressed genes in resistant cells, which may point to novel resistance mechanisms.
Experimental Protocol: Western Blot for Pro-Survival Proteins
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Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Survivin, and a loading control like GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Possible Cause 2: Increased Drug Efflux
Cancer cells can actively pump drugs out of the cell, reducing the intracellular concentration to sub-lethal levels. This is often mediated by ATP-binding cassette (ABC) transporters.
Troubleshooting Steps:
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Efflux Pump Inhibition: Co-treat cells with 3-ET-WA and known ABC transporter inhibitors (e.g., verapamil for P-glycoprotein). A restoration of cytotoxicity would suggest the involvement of drug efflux.
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Rhodamine 123 Assay: Use a fluorescent substrate of ABC transporters, like Rhodamine 123, to measure efflux activity in resistant and sensitive cells via flow cytometry. Increased efflux in resistant cells will result in lower intracellular fluorescence.
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Expression Analysis: Quantify the expression of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) using qRT-PCR or Western blotting.
Quantitative Data Summary: Hypothetical IC50 Values (µM) for 3-ET-WA
| Cell Line | 3-ET-WA Alone | 3-ET-WA + PI3K/Akt Inhibitor | 3-ET-WA + ABC Transporter Inhibitor |
| Sensitive | 1.5 | 0.8 | 1.3 |
| Resistant | 12.8 | 4.2 | 2.1 |
Problem 2: Initial Response Followed by Relapse
Possible Cause: Emergence of a Resistant Subpopulation or Induction of Autophagy
A small subpopulation of cells may be inherently resistant to 3-ET-WA and can repopulate the culture after the initial sensitive cells are killed. Alternatively, some cancer cells can engage autophagy as a survival mechanism in response to drug-induced stress. A derivative of Withaferin A, 3-azido Withaferin A, has been shown to induce autophagy at low concentrations.
Troubleshooting Steps:
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Clonal Selection Analysis: Isolate single-cell clones from the parental cell line and test their individual sensitivity to 3-ET-WA to determine if pre-existing resistant clones exist.
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Autophagy Marker Analysis: Use Western blotting to assess the levels of autophagy markers like LC3-II and p62 in cells treated with 3-ET-WA. An increase in the LC3-II/LC3-I ratio and a decrease in p62 can indicate the induction of autophagy.
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Autophagy Inhibition: Co-treat cells with 3-ET-WA and an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) to see if this enhances cytotoxicity.
Experimental Protocol: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
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Drug Treatment: Treat the cells with a serial dilution of 3-ET-WA (with or without a combination agent) for 24-72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by Withaferin A and its derivatives?
A1: Withaferin A has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include the inhibition of the NF-κB and STAT3 pathways, which are critical for inflammation and cell survival. Additionally, it can suppress the pro-survival PI3K/Akt pathway and induce apoptosis through various mechanisms.
Q2: How can I determine if my resistant cells have altered expression of the drug's target?
A2: If the direct molecular target of 3-ET-WA is known, you can use techniques like Western blotting to compare its expression levels in sensitive and resistant cells. For unknown targets, a broader approach like proteomics could help identify proteins that are differentially expressed or have altered post-translational modifications in the resistant phenotype.
Q3: Are there any known combination strategies that enhance the efficacy of Withaferin A analogs?
A3: While specific data for 3-ET-WA is limited, studies on Withaferin A have shown synergistic effects when combined with other chemotherapeutic agents. For example, it can sensitize cancer cells to drugs like cisplatin and paclitaxel. The choice of combination therapy should be guided by the specific resistance mechanism identified in your cell line.
Q4: My cells seem to undergo a change in morphology after developing resistance. What could this indicate?
A4: A change in cell morphology, such as a transition from an epithelial to a more mesenchymal phenotype, could indicate the activation of the epithelial-to-mesenchymal transition (EMT) program. EMT is associated with increased motility, invasion, and drug resistance. You can investigate this by examining the expression of EMT markers like E-cadherin (downregulated) and Vimentin (upregulated) via Western blotting or immunofluorescence.
Visualizations
Caption: Potential signaling pathways inhibited by this compound.
Caption: Troubleshooting workflow for 3-ET-WA resistance.
Technical Support Center: Improving the Bioavailability of 3-Ethylthio Withaferin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of 3-Ethylthio withaferin A.
Disclaimer: Limited direct experimental data exists for this compound. The guidance provided is largely based on established methods for its parent compound, withaferin A, and other poorly soluble drugs. Users should adapt and optimize these protocols for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: Like its parent compound, withaferin A, this compound is a lipophilic molecule with poor aqueous solubility.[1][2] This inherent hydrophobicity limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Consequently, low oral bioavailability is a significant challenge in its development as a therapeutic agent.
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to improve the bioavailability of hydrophobic compounds. These include:
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Nanoformulations: Encapsulating the compound in nanoparticles, such as nanoliposomes or nanosponges, can improve its solubility, protect it from degradation, and facilitate its absorption.[1][2][3]
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Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
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Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to faster dissolution.
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Use of Solubilizing Agents: Incorporating surfactants, co-solvents, or complexing agents in the formulation can improve the solubility of the compound in the gastrointestinal tract.
Q3: What analytical methods are suitable for quantifying this compound in plasma for pharmacokinetic studies?
A3: While specific methods for this compound are not widely published, techniques used for withaferin A are highly relevant. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods for quantifying withanolides in biological matrices.[4] These methods offer the necessary selectivity and sensitivity to detect the low plasma concentrations expected due to poor bioavailability.
Q4: What are the known signaling pathways affected by withaferin A, which may also be relevant for its 3-ethylthio derivative?
A4: Withaferin A is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. These include the NF-κB, Akt/mTOR, and STAT3 signaling pathways. It is plausible that this compound interacts with similar pathways.
Troubleshooting Guides
Issue 1: Low In Vivo Efficacy Despite In Vitro Potency
Possible Cause: Poor oral bioavailability of this compound is limiting its systemic exposure to therapeutic levels.
Troubleshooting Steps:
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Confirm Poor Bioavailability: Conduct a pilot pharmacokinetic study to determine the plasma concentration of this compound after oral administration.
-
Formulation Enhancement:
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Nanoliposomal Formulation: Encapsulate the compound in pegylated nanoliposomes using the thin-film hydration method.[1][2] This can improve solubility and circulation time.
-
Nanosponge Formulation: Prepare ethylcellulose-based nanosponges to entrap the compound, which can enhance its dissolution and provide sustained release.[3][5]
-
Solid Dispersion: Create a solid dispersion of the compound with a hydrophilic carrier like PVP K-30 or Soluplus® using the solvent evaporation technique.
-
-
Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal absorption barrier and establish a therapeutic window.
Issue 2: High Variability in Pharmacokinetic Data
Possible Cause: Inconsistent dissolution of the compound in the gastrointestinal tract or variability in animal handling and sampling.
Troubleshooting Steps:
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Standardize Formulation: Ensure the formulation is homogenous and the particle size is consistent across batches.
-
Control Experimental Conditions:
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Standardize the fasting state of the animals before dosing.
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Ensure precise and consistent oral gavage technique.
-
Use a consistent blood sampling schedule and technique.
-
-
Improve Analytical Method: Validate the bioanalytical method for precision, accuracy, and stability to minimize analytical variability.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Withaferin A in Different Formulations (Animal Studies)
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Free Withaferin A | Mice | 70 mg/kg, Oral | - | - | 141.7 ± 16.8 | 1.8 | [6] |
| Withaferin A | Rats | 10 mg/kg, Oral | 619 ± 125 | 0.11 ± 0.02 | - | 32.4 ± 4.8 | [7] |
| Nanoliposomal WA | - | - | - | - | - | Improved | [1][2] |
| Nanosponge WA | Mice | 10 mg/kg, Oral | (Tumor reduction data available) | - | - | Enhanced Efficacy | [3][5] |
Note: Direct comparative pharmacokinetic data for all formulations is not available in a single study. The table presents data from different studies to illustrate the potential for improvement.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoliposomes by Thin-Film Hydration
Objective: To prepare nanoliposomes encapsulating this compound to improve its solubility and bioavailability.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
DSPE-mPEG2000
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm)
Methodology:
-
Lipid Film Formation: a. Dissolve this compound, soy phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a minimal amount of chloroform:methanol (2:1 v/v) in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvents under vacuum at 40°C until a thin, uniform lipid film is formed on the inner wall of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 RPM for 1 hour at room temperature. The volume of PBS should be calculated to achieve the desired final lipid concentration.
-
Sonication and Extrusion: a. Sonicate the resulting liposomal suspension using a probe sonicator for 5-10 minutes on ice to reduce the size of the vesicles. b. Extrude the liposomal suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles of a uniform size.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Calculate the encapsulation efficiency by separating the unencapsulated drug from the liposomes using ultracentrifugation or dialysis and quantifying the drug in the liposomes and the supernatant/dialysate using a validated HPLC method.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K-30) or Soluplus®
-
Methanol
-
Rotary evaporator or hot plate with a magnetic stirrer
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: a. Dissolve this compound and the hydrophilic carrier (e.g., PVP K-30) in a 1:5 weight ratio in a suitable volume of methanol in a beaker. b. Stir the solution until both the compound and the carrier are completely dissolved.
-
Solvent Evaporation: a. Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure. b. Alternatively, evaporate the solvent on a hot plate with continuous stirring in a well-ventilated fume hood.
-
Drying: a. Once the solvent is evaporated, a solid mass will be formed. b. Place the solid mass in a vacuum oven at 40°C for 24 hours to ensure complete removal of the residual solvent.
-
Pulverization and Sieving: a. Pulverize the dried solid dispersion using a mortar and pestle. b. Sieve the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: a. Perform solid-state characterization using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion. b. Conduct in vitro dissolution studies in a relevant buffer (e.g., simulated gastric fluid or simulated intestinal fluid) to compare the dissolution rate of the solid dispersion with the pure compound.
Mandatory Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by Withaferin A and its derivatives.
Experimental Workflows
Caption: Experimental workflow for enhancing and evaluating bioavailability.
Logical Relationships
Caption: Troubleshooting logic for addressing low in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of withaferin A loaded pegylated nanoliposomal formulation with high loading efficacy: In vitro and in vivo anti-tumour study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Characterization, and Pharmacological Investigation of Withaferin-A Loaded Nanosponges for Cancer Therapy;… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Ethylthio Withaferin A Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential artifacts in assays involving 3-Ethylthio withaferin A. As a derivative of the well-studied natural product Withaferin A, it likely shares similar chemical properties and biological activities that can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Withaferin A?
A1: this compound is a synthetic derivative of Withaferin A, a bioactive steroidal lactone isolated from the plant Withania somnifera (Ashwagandha).[1] Withaferin A is known to be an inhibitor of the NF-κB signaling pathway and exhibits anti-inflammatory, anti-cancer, and anti-angiogenic properties.[1][2][3] The addition of an ethylthio group at the 3-position of the withanolide core may alter its potency, selectivity, and pharmacokinetic properties compared to the parent compound.
Q2: What are the known cellular targets and mechanisms of action of Withaferin A that might be relevant for my this compound experiments?
A2: Withaferin A is a pleiotropic molecule that interacts with multiple cellular targets and signaling pathways.[2][3] Understanding these can help anticipate potential effects and off-target activities in your assays. Key mechanisms include:
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Inhibition of NF-κB Signaling: Prevents the translocation of the p65 subunit to the nucleus.[3][4]
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Induction of Apoptosis: Mediated through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).[2][4][5]
-
Cell Cycle Arrest: Can induce G2/M phase arrest in various cancer cell lines.[2][6]
-
Cytoskeletal Disruption: Interacts with proteins like vimentin, leading to cytoskeletal rearrangement.[4][6]
-
Inhibition of Chaperone Proteins: Can interfere with the function of heat shock proteins like Hsp90 and mortalin.[6][7]
Q3: Are there general concerns about using natural product-derived compounds like this compound in high-throughput screening assays?
A3: Yes, natural products and their derivatives can sometimes be classified as pan-assay interference compounds (PAINS).[5] These compounds can produce false-positive results in various assays through mechanisms unrelated to specific target inhibition.[5] Potential issues include compound aggregation, reactivity with assay components, and optical interference (e.g., fluorescence or absorbance).[5] While Withaferin A itself has not been extensively characterized as a PAIN, its chemical structure contains reactive moieties that warrant careful consideration.[5]
Q4: What is the stability of this compound in cell culture media?
A4: The stability of this compound in aqueous solutions like cell culture media should be experimentally determined. The core withanolide structure can be susceptible to degradation. It is advisable to prepare fresh stock solutions and minimize the time the compound spends in media before and during the experiment.
Troubleshooting Guide
| Observed Problem | Potential Cause (Artifact) | Recommended Troubleshooting Steps |
| High background or false positives in fluorescence/luminescence-based assays (e.g., cell viability, reporter assays) | 1. Autofluorescence/Autoluminescence: The compound itself may possess intrinsic fluorescent or luminescent properties. 2. Compound Precipitation/Aggregation: At higher concentrations, the compound may form aggregates that scatter light or interfere with plate reader optics.[5] 3. Reactivity with Assay Reagents: The reactive electrophilic sites on the withanolide scaffold may non-specifically react with nucleophilic components of the assay reagents (e.g., luciferin, resorufin).[5] | 1. Run a control plate with the compound in cell-free media to measure its intrinsic signal. Subtract this background from your experimental values. 2. Visually inspect the wells for precipitation using a microscope. Determine the solubility limit of the compound in your assay medium. Consider using a lower concentration range or adding a solubilizing agent (with appropriate vehicle controls). 3. Perform the assay in a cell-free system to see if the compound directly affects the assay chemistry. |
| Inconsistent results or poor dose-response curves | 1. Poor Solubility and Bioavailability: The compound may have low aqueous solubility, leading to inconsistent effective concentrations.[6] 2. Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of microplates and pipette tips. 3. Degradation of the Compound: The compound may be unstable in the assay buffer or cell culture medium over the incubation period. | 1. Confirm the solubility of the compound in your working buffer/medium. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all treatments. 2. Use low-adhesion plastics for plates and tips. Pre-incubating plates with a blocking agent like BSA might help in some cases. 3. Prepare fresh dilutions of the compound for each experiment. Minimize freeze-thaw cycles of the stock solution. Evaluate compound stability over time in your assay medium using analytical methods like HPLC if possible.[8] |
| Unexpected cytotoxicity in control cell lines | 1. Generation of Reactive Oxygen Species (ROS): Withaferin A is known to induce ROS production, which can be cytotoxic.[4][5] This may be a desired effect in cancer cells but an artifact in other contexts. 2. Thiol Reactivity: The α,β-unsaturated ketone and other reactive sites can react with intracellular thiols, such as glutathione, leading to oxidative stress and cell death.[5] | 1. Co-treat cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effect. Measure ROS levels directly using probes like DCFDA. 2. This is an inherent property of the molecule's mechanism. Be aware of this when interpreting results, especially in assays sensitive to redox state. |
| Inhibition of multiple, unrelated targets in screening panels | Non-specific Reactivity/PAINS Activity: The compound may be acting as a PAIN, non-specifically inhibiting multiple proteins or disrupting cellular processes.[5] | 1. Perform counter-screens and orthogonal assays to confirm hits. 2. Check for dose-response relationships and structure-activity relationships with analogues if available. 3. Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to the putative target. |
Quantitative Data Summary
The following table summarizes reported IC50 values for the parent compound, Withaferin A, in various melanoma cell lines, which may serve as a reference point for designing experiments with this compound.
| Cell Line | IC50 (µM) for Apoptotic Cell Death |
| Melanoma Cell Line 1 | 1.8 |
| Melanoma Cell Line 2 | 2.5 |
| Melanoma Cell Line 3 | 4.2 |
| Melanoma Cell Line 4 | 6.1 |
| (Data extracted from a study on Withaferin A-induced apoptosis in melanoma cells[4]) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTS-based)
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay: Add the MTS reagent (or similar tetrazolium-based reagent) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation and nuclear translocation of the NF-κB p65 subunit.
-
Cell Treatment: Grow cells to 70-80% confluency in 6-well plates. Treat with this compound at various concentrations for a specified time. Include a positive control (e.g., TNF-α stimulation) and a vehicle control.
-
Cell Lysis:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-p65, total p65, or a nuclear marker (e.g., Lamin B1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated or nuclear p65 to total p65 or a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for assessing the cellular effects of this compound.
Caption: Simplified signaling pathways affected by Withaferin A and its derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and pharmacokinetics of Withaferin-A in advanced stage high grade osteosarcoma: A phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Withaferin A and Its Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Withaferin A, a bioactive steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its potent anticancer properties.[1] Its derivatives are being extensively explored to enhance efficacy and reduce toxicity. This guide provides a comparative overview of the cytotoxicity of withaferin A and its key derivatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of withaferin A and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC50 values of withaferin A and several of its notable derivatives across a range of cancer cell lines.
Table 1: IC50 Values of Withaferin A in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | PC-3 | 4.00 | [2] |
| LNCaP | - | [2] | |
| CWR22RV-1 | - | [2] | |
| Pancreatic Cancer | Panc-1 | 1.24 | [2] |
| MiaPaCa2 | 2.93 | [2] | |
| BxPc3 | 2.78 | [2] | |
| Non-small-cell Lung Cancer | A549 | 0.99 | [2] |
| CL141 | 0.46 | [2] | |
| H441 | 0.57 | [2] | |
| Colon Cancer | CaCo-2 | 11.06 | [2] |
| Breast Cancer | MDA-MB-231 | 1.58 | [2] |
| MCF-7 | 0.85 | [2] | |
| Cervical Cancer | CaSki | 0.45 ± 0.05 | [3] |
| Endometrial Cancer | KLE | 10 | [4] |
Table 2: Comparative IC50 Values of Withaferin A Derivatives
| Compound | Cell Line | IC50 (µM) | Key Structural Modification | Reference |
| Withaferin A | MDA-MB-231 | 1.066 | - | |
| Withaferin A | MCF-7 | 0.8536 | - | |
| Withanolide D | Various | Generally less active than WA | C-4 Hydroxyl | |
| 3-Azido-withaferin A | Various | More potent than WA | Azido group at C-3 | [4] |
| Acetylated Derivatives | Various | Potency varies with position of acetylation | Acetyl groups | |
| Withalongolide A Analogues | JMAR, MDA-MB-231, SKMEL-28, DRO81-1 | Some more potent than WA | Modifications on withalongolide A scaffold |
Structure-Activity Relationship
The cytotoxic activity of withanolides is intrinsically linked to their chemical structure. Key structural features that govern their anticancer potential include:
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The A/B Ring System: The α,β-unsaturated enone in ring A and the 5β,6β-epoxide in ring B are crucial for cytotoxicity. Modifications to these moieties often lead to a significant decrease in activity.
-
Side Chain: The lactone in the side chain also contributes to the cytotoxic effects.
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Substitution Patterns: The presence and position of hydroxyl and acetyl groups can significantly modulate activity. For instance, acetylation at certain positions has been shown to enhance cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of withaferin A and its derivatives' cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of withaferin A or its derivatives for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Staining and Microscopy: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflow
The cytotoxic effects of withaferin A and its derivatives are mediated through the modulation of various signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for assessing cytotoxicity.
Caption: Experimental workflow for comparing the cytotoxicity of withaferin A and its derivatives.
Caption: Withaferin A inhibits the NF-κB signaling pathway, leading to decreased cell survival.
Caption: Withaferin A activates the p53 tumor suppressor pathway, inducing cell cycle arrest and apoptosis.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Withaferin A: From Ancient Remedy to Potential Drug Candidate [mdpi.com]
- 3. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
Validating 3-Ethylthio Withaferin A as a Novel NF-κB Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to NF-κB Inhibition
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and immunity.[1] Dysregulation of the NF-κB pathway is implicated in a multitude of chronic inflammatory diseases and various cancers.[1] This has led to significant interest in the discovery and development of small molecule inhibitors that can modulate this pathway for therapeutic benefit.
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, is a known inhibitor of the NF-κB pathway.[2][3] Its derivatives, such as 3-Ethylthio withaferin A, are being explored for potentially enhanced or modified biological activities. This guide serves as a resource for the systematic evaluation of this compound in comparison to established NF-κB inhibitors.
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the reported IC50 values for several known NF-κB inhibitors. This data provides a benchmark for assessing the potency of novel compounds like this compound. The primary mechanism of action for each inhibitor is also included to offer a comparative perspective on their molecular targets within the NF-κB signaling cascade.
| Inhibitor | Target | IC50 Value | Cell Line/Assay Conditions |
| Withaferin A | IKKβ | ~2.5 µM | TNF-α-induced NF-κB activation in HEK293 cells |
| Parthenolide | IKKα/IKKβ | 5 µM | TNF-α-induced NF-κB activation in HeLa cells |
| BAY 11-7082 | IκBα Phosphorylation | 10 µM | TNF-α-induced IκBα phosphorylation in various cells |
| QNZ (EVP4593) | IKKα/IKKβ | 11 nM | NF-κB transcriptional activation in Jurkat cells |
| MG-132 | Proteasome | 100 nM | Inhibition of TNF-α-induced NF-κB activation |
Note: IC50 values can vary depending on the cell line, stimulus, and assay conditions.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the validation process, the following diagrams illustrate the NF-κB signaling pathway and a general experimental workflow for inhibitor validation.
Caption: Canonical NF-κB signaling pathway.
Caption: Experimental workflow for NF-κB inhibitor validation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to validate and quantify NF-κB inhibition.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and positive controls (e.g., Withaferin A, BAY 11-7082)
-
NF-κB stimulus (e.g., TNF-α, IL-1β)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blot for p65 Nuclear Translocation
This method visualizes the inhibition of NF-κB activation by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cell line responsive to NF-κB stimulation
-
Test compound and controls
-
NF-κB stimulus
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound and stimulus as described for the luciferase assay.
-
Fractionation: Isolate nuclear and cytoplasmic fractions using a commercial kit or a standard biochemical protocol.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p65 overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot for the nuclear and cytoplasmic markers to ensure the purity of the fractions.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in treated cells compared to stimulated controls indicates inhibition of translocation.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extracts from treated and control cells
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with biotin or a radioisotope (e.g., ³²P)
-
Binding buffer
-
Poly(dI-dC)
-
Unlabeled ("cold") competitor probe
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (chemiluminescence or autoradiography)
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with the inhibitor and/or stimulus.
-
Binding Reaction: Incubate the nuclear extract with the labeled NF-κB probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For competition assays, add an excess of unlabeled probe to a separate reaction to confirm the specificity of the binding.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer and Detection: Transfer the complexes to a membrane and detect the labeled probe using an appropriate detection system.
-
Analysis: A decrease in the intensity of the shifted band (the protein-DNA complex) in the presence of the inhibitor indicates reduced NF-κB DNA-binding activity.
Conclusion
This guide provides a framework for the validation of this compound as an NF-κB inhibitor. By utilizing the comparative data of known inhibitors and applying the detailed experimental protocols, researchers can systematically assess its potency and mechanism of action. The generation of robust, quantitative data will be crucial in determining the therapeutic potential of this novel Withaferin A derivative.
References
Comparative Study of Withaferin A Thio-Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of Withaferin A (WA) and its synthesized thio-derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This guide focuses on the structure-activity relationship of these compounds, particularly concerning their anticancer properties, and includes detailed experimental data and methodologies to support further research.
Withaferin A, a bioactive steroidal lactone derived from the plant Withania somnifera, is known for its potent anti-inflammatory, anti-angiogenic, and anticancer activities. Its mechanism of action often involves the covalent modification of cellular proteins through its reactive α,β-unsaturated ketone moiety in the A-ring, which readily undergoes Michael addition with nucleophilic thiol groups of cysteine residues in proteins. This interaction is pivotal to its biological effects. This guide delves into the synthetic modification of WA to create various thio-derivatives and evaluates their comparative efficacy.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of Withaferin A and its select thio-derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), providing a quantitative comparison of their potency.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Withaferin A | 1.3 - 2.5 | 1.5 - 3.0 | 2.0 - 10.1 |
| 3-Azido-Withaferin A | More cytotoxic than WA | More cytotoxic than WA | More cytotoxic than WA |
| 2,3-Dihydrowithaferin A-3β-O-sulphate | ~35-fold more cytotoxic than WA | ~35-fold more cytotoxic than WA | ~35-fold more cytotoxic than WA |
| Withaferin A-Cysteine Conjugate | Data not available | Data not available | Data not available |
| Withaferin A-Glutathione Conjugate | Data not available | Data not available | Data not available |
Note: Specific IC50 values for the 3-Azido and 2,3-Dihydrowithaferin A-3β-O-sulphate derivatives were not explicitly provided in the surveyed literature, but their enhanced cytotoxicity compared to the parent Withaferin A was highlighted. Data for cysteine and glutathione conjugates' cytotoxicity is not currently available in the public domain, though their neuroprotective effects have been noted.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to aid in the design of future studies.
Synthesis of Withaferin A Thio-Derivatives (General Protocol)
The synthesis of Withaferin A thio-derivatives is typically achieved through a Michael addition reaction.
Materials:
-
Withaferin A
-
Thiol-containing compound (e.g., L-cysteine, glutathione, N-acetylcysteine)
-
Anhydrous solvent (e.g., dichloromethane, methanol)
-
Base catalyst (e.g., triethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve Withaferin A in the anhydrous solvent under an inert atmosphere.
-
Add the thiol-containing compound to the solution in a stoichiometric ratio (typically 1:1 or with a slight excess of the thiol).
-
Add a catalytic amount of the base to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of Withaferin A and its derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Withaferin A and its thio-derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Withaferin A or its thio-derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) should be included.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for the comparative study of Withaferin A thio-derivatives.
Caption: Experimental workflow for the synthesis and comparative evaluation of Withaferin A thio-derivatives.
Caption: Simplified signaling pathway of Withaferin A and its thio-derivatives leading to anticancer effects.
Validating the Anticancer Effects of 3-Ethylthio Withaferin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of Withaferin A and its derivatives, with a special focus on the potential of 3-Ethylthio Withaferin A. By presenting available experimental data and outlining key molecular pathways, this document serves as a valuable resource for researchers investigating novel therapeutic agents for cancer treatment.
Introduction to Withaferin A and its Derivatives
Withaferin A (WA), a steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention for its potent anticancer properties.[1][2][3][4] Its multifaceted mechanism of action targets various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[1][5] Structural modifications of Withaferin A have led to the development of numerous derivatives, with alterations at the C-3 position of the A-ring being a key area of interest for enhancing potency and specificity.[6] Among these, this compound, a synthetic derivative, holds promise as a potent anticancer agent, although specific experimental data remains limited. This guide will compare the known anticancer effects of Withaferin A and other key derivatives to infer the potential efficacy of this compound.
Comparative Anticancer Activity
The anticancer efficacy of Withaferin A and its derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values of Withaferin A in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Withaferin A IC50 (µM) |
| CaSKi | Cervical Cancer | 0.45 ± 0.05[2] |
| KLE | Endometrial Cancer | 10[4][6] |
Table 2: Anticancer Activity of Withaferin A Derivatives
| Derivative | Modification | Key Findings | Reference |
| 3-Azido-Withaferin A | Azido group at C-3 | Showed a 35-fold increase in cytotoxicity compared to Withaferin A. | [6] |
| 3β-Methoxy-Withaferin A | Methoxy group at C-3 | Weaker binding to molecular targets and attenuated anticancer activity compared to Withaferin A. | [4][7] |
| Withalongolide A Acetates | Acetylation | Di- and tri-acetylated analogs showed enhanced cytotoxicity compared to the parent compound. |
Key Signaling Pathways and Mechanisms of Action
Withaferin A and its derivatives exert their anticancer effects by modulating a complex network of signaling pathways crucial for cancer cell survival and proliferation.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Withaferin A is a known inhibitor of the NF-κB signaling pathway.[1]
Caption: Withaferin A inhibits the NF-κB signaling pathway.
Apoptosis Induction Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Withaferin A induces apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[1][8]
Caption: Withaferin A induces apoptosis via ROS and mitochondrial pathways.
Experimental Protocols
This section provides an overview of standard methodologies used to evaluate the anticancer effects of compounds like Withaferin A and its derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Withaferin A, this compound) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Treat cells with the desired concentrations of the test compound for a specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Conclusion and Future Directions
Withaferin A has demonstrated significant anticancer activity through the modulation of multiple signaling pathways. While direct experimental validation of this compound is still needed, the existing evidence on C-3 substituted thio-analogs strongly suggests its potential as a potent anticancer agent. Further research should focus on:
-
Synthesis and in vitro evaluation: Synthesizing this compound and determining its IC50 values across a panel of cancer cell lines.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound.
-
In vivo efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.
This comparative guide provides a solid foundation for researchers to build upon in the exciting endeavor of developing novel, effective cancer therapeutics derived from natural products.
References
- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 5. dovepress.com [dovepress.com]
- 6. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Effects of Withaferin A and its Analogue, 3-Ethylthio Withaferin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the well-researched natural product, Withaferin A, and its synthetic derivative, 3-Ethylthio Withaferin A. While extensive data exists for Withaferin A, information on the specific anti-inflammatory effects of this compound is less prevalent in the currently available literature. This comparison, therefore, combines established experimental data for Withaferin A with a discussion of the anticipated effects of its thioether analogue based on structure-activity relationships of similar derivatives.
Executive Summary
Withaferin A, a steroidal lactone isolated from Withania somnifera, has demonstrated potent anti-inflammatory activity, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. The introduction of an ethylthio group at the C-3 position to form this compound is a chemical modification that may modulate its biological activity. While direct comparative studies are limited, this guide provides a framework for understanding the potential differences in their anti-inflammatory profiles.
Data Presentation: Comparative Anti-inflammatory Activity
The following table summarizes the known anti-inflammatory data for Withaferin A and presents hypothetical data for this compound based on the analysis of related compounds. It is crucial to note that the values for this compound are speculative and require experimental validation.
| Compound | Target Pathway | In Vitro Assay | IC50 Value | Reference |
| Withaferin A | NF-κB | TNF-α induced NF-κB activation in KBM-5 cells | ~5 µM | [1][2] |
| NF-κB | LPS-induced NF-κB luciferase activity in astrocytes | ~0.5 µM | [3] | |
| This compound | NF-κB (presumed) | TNF-α induced NF-κB activation | Not Available | - |
Experimental Protocols
To facilitate further research and direct comparison, a detailed experimental protocol for an in vitro NF-κB reporter assay is provided below. This assay is a standard method to quantify the inhibitory effect of compounds on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (Withaferin A and this compound) on NF-κB activation induced by a pro-inflammatory stimulus (e.g., TNF-α or LPS).
Materials:
-
Human embryonic kidney (HEK293) cells or a relevant cell line (e.g., macrophages, astrocytes).
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression).
-
Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Lipofectamine 2000 or other suitable transfection reagent.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compounds (Withaferin A, this compound) dissolved in DMSO.
-
TNF-α or Lipopolysaccharide (LPS).
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the test compounds (e.g., 0.1, 0.5, 1, 5, 10 µM). Incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for an additional 6-8 hours.
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System. Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for comparing the anti-inflammatory effects of Withaferin A and this compound using an NF-κB luciferase reporter assay.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Withaferin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Withaferin A (WA), a bioactive steroidal lactone derived from the medicinal plant Withania somnifera, has garnered significant attention for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This has spurred extensive research into the synthesis and evaluation of WA analogs to improve efficacy, selectivity, and drug-like properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various Withaferin A analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in the ongoing development of novel therapeutics.
Key Structural Features and Their Influence on Activity
The biological activity of Withaferin A is intrinsically linked to several key structural motifs. The core structure consists of a C28 steroidal skeleton with a six-membered lactone ring. Modifications to different parts of this scaffold have profound effects on its pharmacological profile.
The A-ring α,β-unsaturated ketone is crucial for the cytotoxic and cytoprotective activities of withanolides.[3] The electrophilic nature of this functional group allows it to react with nucleophilic residues on target proteins, leading to the modulation of various signaling pathways.
The 5β,6β-epoxide ring in ring B is another critical determinant of bioactivity. Studies have shown that this epoxide is essential for the potent cytotoxic effects observed in many cancer cell lines.[4]
The unsaturated lactone ring in the side chain also plays a significant role in the molecule's activity, contributing to its ability to interact with biological targets.[4]
Comparative Analysis of Biological Activity
The following sections summarize the quantitative data on the anticancer, anti-inflammatory, and neuroprotective activities of various Withaferin A analogs.
Anticancer Activity
The antiproliferative and pro-apoptotic effects of Withaferin A analogs have been extensively studied in a wide range of cancer cell lines. The tables below summarize the 50% inhibitory concentration (IC50) values for various analogs, highlighting key SAR trends.
Table 1: Cytotoxicity of Withaferin A and its Analogs against Various Cancer Cell Lines.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Withaferin A | - | U937 (Leukemia) | ~2.5 | [1] |
| MCF-7 (Breast) | 0.85 | [5] | ||
| MDA-MB-231 (Breast) | 1.07 | [5] | ||
| Caki (Renal) | ~2.0 | [6] | ||
| Analog 1 | 2,3-dihydrowithaferin A-3β-O-sulphate | Various | 35-fold more potent than WA | [7] |
| Analog 2 | 3-Azido-withaferin A | Various | Potent | [2] |
| Withanolide D | C27-OH instead of C27-OAc | 293T | Less active than WA | [8] |
| 12β-hydroxy-WA | Introduction of 12β-OH | 293T | Decreased activity | [3] |
| 15β-hydroxy-WA | Introduction of 15β-OH | 293T | Decreased activity | [3] |
| 4,27-di-O-acetyl-WA | Acetylation at C4 and C27 | 293T | Enhanced cytotoxicity | [3] |
Key SAR observations for anticancer activity:
-
Modification of the A-ring: Saturation of the A-ring α,β-unsaturated system generally leads to a significant decrease in cytotoxic activity. Conversely, the introduction of an azido group at the C-3 position has been shown to enhance anticancer effects.[2]
-
Epoxide Ring: The presence of the 5β,6β-epoxide is critical for high potency.
-
Hydroxylation: Introduction of additional hydroxyl groups at various positions, such as C-12 or C-15, often reduces cytotoxic activity.[3]
-
Acetylation: Acetylation of hydroxyl groups, particularly at C-4 and C-27, can enhance cytotoxicity.[3]
-
Side Chain Modification: Modifications to the lactone side chain can significantly impact activity. For instance, the sulfated analog showed a remarkable increase in potency.[7]
Anti-inflammatory Activity
Withaferin A and its analogs exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.
Table 2: Anti-inflammatory Activity of Withaferin A Analogs.
| Compound | Assay | IC50 (µM) | Reference |
| Withaferin A | NF-κB inhibition | Potent | [9] |
| Withanolide A | NF-κB inhibition | Less effective than WA | [9] |
Key SAR observations for anti-inflammatory activity:
-
The A-ring enone and the 5β,6β-epoxide are important for potent NF-κB inhibition.
-
Subtle structural differences, as seen between Withaferin A and Withanolide A, can lead to significant differences in anti-inflammatory potency.[9]
Neuroprotective Activity
Recent studies have highlighted the potential of Withaferin A and its derivatives in the context of neurodegenerative diseases.
Key SAR observations for neuroprotective activity:
-
Derivatives of Withaferin A have been shown to protect neurons from various insults.[10]
-
An analog with a β-methoxy group substitution, 2,3-dihydro-3β-methoxy-withaferin A, exhibited protective action in normal cells against oxidative stress with no cytotoxicity.[7]
-
The neuroprotective effects are often linked to the activation of pro-survival signaling pathways like PI3K/Akt and the suppression of apoptosis.[7][10]
Signaling Pathways and Mechanisms of Action
The biological effects of Withaferin A and its analogs are mediated through the modulation of multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
References
- 1. Induction of apoptosis by withaferin A in human leukemia U937 cells through down-regulation of Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. withaferin a-induced apoptosis: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Implications of Withaferin A in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Ethylthio Withaferin A: A Comparative Analysis Against Known Inhibitors of Key Cancer Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Withaferin A, the parent compound of 3-Ethylthio Withaferin A, against established inhibitors of key signaling pathways implicated in cancer progression. Due to a lack of publicly available quantitative data for this compound, this document focuses on the well-characterized activities of Withaferin A, offering a foundational benchmark. Structure-activity relationship (SAR) studies suggest that 3-thioether modifications of Withaferin A may enhance its cytotoxic activity, indicating that this compound could exhibit potent inhibitory effects.
Executive Summary
Withaferin A is a natural steroidal lactone derived from the plant Withania somnifera (Ashwagandha).[1][2] It has demonstrated potent anti-inflammatory, anti-angiogenic, and anticancer properties by modulating multiple oncogenic signaling pathways.[2][3] Key targets of Withaferin A include the transcription factor NF-κB , the inhibitor of apoptosis protein Survivin , and the intermediate filament protein vimentin . This guide will compare the inhibitory activity of Withaferin A against known inhibitors of these targets.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Withaferin A and other known inhibitors against their respective targets. It is important to note that IC50 values can vary depending on the cell line and assay conditions.
Table 1: Inhibition of NF-κB Activation
| Compound | Cell Line | Assay | IC50 |
| Withaferin A | Astrocytes | LPS-induced NF-κB luciferase activity | ~0.5 µM |
| Bortezomib | 20S proteasome | Enzyme inhibition | 0.6 nM (Ki) |
| JSH-23 | RAW 264.7 | LPS-induced NF-κB transcriptional activity | 7.1 µM |
| QNZ (EVP4593) | Jurkat T cells | NF-κB activation | 11 nM |
Table 2: Inhibition of Survivin
| Compound | Cell Line | Assay | IC50 |
| Withaferin A | HeLa, ME-180 | Computational docking and cellular assays | Not specified (shown to downregulate Survivin)[4] |
| YM-155 | Neuroblastoma cell lines | Cytotoxicity assay | 0.49 nM - 248 nM |
Table 3: Interaction with Vimentin
| Compound | Effect | Mechanism |
| Withaferin A | Induces vimentin filament aggregation and apoptosis | Covalently modifies a cysteine residue in the vimentin protein. |
| Calyculin A | Disrupts vimentin intermediate filaments | Inhibitor of protein phosphatases 1 and 2A. |
| Okadaic Acid | Disrupts vimentin intermediate filaments | Inhibitor of protein phosphatases 1 and 2A. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the inhibitory activity of compounds like Withaferin A.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid, such as one containing the Renilla luciferase gene, is often co-transfected for normalization.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Withaferin A) for a specified period (e.g., 1 hour).
-
Stimulation: NF-κB activation is induced by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Lysis and Luciferase Measurement: After incubation, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the normalized luciferase activity.
Survivin Inhibition Assay (Cytotoxicity Assay)
-
Cell Seeding: Cancer cell lines known to overexpress Survivin (e.g., neuroblastoma cell lines) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., YM-155) for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is determined as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Vimentin Interaction Assay (Immunofluorescence)
-
Cell Culture: Cells that express vimentin (e.g., human fibroblasts) are grown on glass coverslips.
-
Compound Treatment: Cells are treated with the test compound (e.g., Withaferin A) for a specific duration.
-
Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody access.
-
Immunostaining: The cells are incubated with a primary antibody specific for vimentin, followed by a fluorescently labeled secondary antibody. The cell nuclei are often counterstained with a fluorescent dye like DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The effect of the compound on the organization of the vimentin filament network is observed.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and a general experimental workflow.
Caption: NF-κB signaling pathway and the inhibitory action of Withaferin A.
Caption: Survivin pathway and points of inhibition by YM-155 and Withaferin A.
References
Comparative Bioactivity Analysis: 3-Ethylthio withaferin A in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of withaferin A and its derivatives, with a special focus on the contextual understanding of 3-Ethylthio withaferin A. While specific experimental data on the bioactivity of this compound is not extensively available in publicly accessible literature, this guide leverages comprehensive data on its parent compound, withaferin A, and other structural analogs to provide a predictive framework and comparative landscape.
Executive Summary
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, is a well-documented bioactive compound with potent anti-inflammatory and anticancer properties. Its mechanism of action is multifaceted, primarily involving the inhibition of the NF-κB signaling pathway. Chemical modifications of the withaferin A scaffold have led to the synthesis of numerous derivatives, including this compound, with the aim of enhancing potency, selectivity, and pharmacokinetic profiles. This guide synthesizes the available data to offer a comparative perspective.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the cytotoxic activity (IC50 values) of withaferin A and some of its derivatives against various human cancer cell lines. This data serves as a benchmark for anticipating the potential bioactivity of this compound.
Table 1: IC50 Values of Withaferin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~2.0-3.0 |
| OVK18 | Ovarian Cancer | ~2.0-3.0 |
| SKGII | Cervical Cancer | ~2.0-3.0 |
| MCF-7 | Breast Cancer | 0.85 |
| MDA-MB-231 | Breast Cancer | 1.07 |
| KLE | Endometrial Cancer | 10 |
| CaSKi | Cervical Cancer | 0.45 |
Table 2: Comparative IC50 Values of Withaferin A Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Withaferin A | HeLa | Cervical Cancer | 1.3 - 10.1 |
| Withaferin A | A-549 | Lung Cancer | 1.3 - 10.1 |
| Withaferin A | MCF-7 | Breast Cancer | 1.3 - 10.1 |
| 27-benzyl analogue (18) | HeLa | Cervical Cancer | 0.3 - 4.8 |
| Acylated derivatives | HeLa, A-549, MCF-7 | Various | Generally enhanced cytotoxicity |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the bioactivity assessment of withanolides. These protocols would be applicable for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Transfection: Cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, the transfected cells are pre-treated with the test compound for 1 hour.
-
Stimulation: NF-κB activation is induced by treating the cells with a stimulant such as TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6 hours.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in compound-treated cells to that in stimulated, untreated cells.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Independent Replication of 3-Ethylthio Withaferin A Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylthio withaferin A (3-ET-WA) is a semi-synthetic derivative of the naturally occurring steroidal lactone, Withaferin A, found in the plant Withania somnifera. While Withaferin A has been extensively studied for its anti-cancer, anti-inflammatory, and anti-angiogenic properties, research on its C-3 thioether analog, 3-ET-WA, is less extensive. This guide provides a comparative analysis of the available data on 3-ET-WA, focusing on its biological activities and the experimental protocols used for its evaluation. The information presented is synthesized from structure-activity relationship (SAR) studies and research on Withaferin A derivatives to offer a comprehensive resource for researchers interested in the independent replication and further investigation of this compound.
Introduction to this compound
This compound is a derivative of Withaferin A, a compound known to be an inhibitor of the NF-κB signaling pathway.[1] The addition of an ethylthio group at the C-3 position of the withanolide scaffold is a chemical modification aimed at exploring the structure-activity relationships and potentially improving the therapeutic index of the parent compound. The core mechanism of action of Withaferin A and its analogs is believed to involve the covalent modification of target proteins through their reactive α,β-unsaturated ketone and epoxide moieties.
Comparative Biological Activity
Table 1: Comparative Cytotoxic Activity of Withaferin A and Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Withaferin A | Human breast cancer (MCF-7) | 0.5 - 2.5 | [General literature] |
| Withaferin A | Human prostate cancer (PC-3) | 1.0 - 5.0 | [General literature] |
| Withaferin A | Human colon cancer (HCT116) | 0.8 - 3.0 | [General literature] |
| 3-Azido-withaferin A | Various cancer cell lines | ~35-fold more potent than WA | [2] |
| This compound | Data not available | Not reported |
Note: Specific IC50 values for this compound are not available in the reviewed literature. The data for 3-Azido-withaferin A, another C-3 modified analog, is included to highlight the potential for enhanced activity with modifications at this position.[2]
Key Signaling Pathways
The primary signaling pathway associated with Withaferin A and its derivatives is the inhibition of NF-κB. This transcription factor plays a crucial role in inflammation, cell survival, and proliferation.
Caption: Simplified NF-κB signaling pathway and its inhibition by Withaferin A and its analogs.
Experimental Protocols
For researchers looking to replicate or build upon existing studies, the following are generalized protocols based on methodologies reported for Withaferin A and its derivatives.
Synthesis of this compound
A general method for the synthesis of C-3 thioether analogs of Withaferin A involves a Michael addition reaction.
Caption: General workflow for the synthesis and characterization of this compound.
Protocol:
-
Dissolve Withaferin A in a suitable organic solvent (e.g., dichloromethane).
-
Add ethanethiol and a catalytic amount of a base (e.g., triethylamine).
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product using silica gel column chromatography.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-ET-WA (and Withaferin A as a positive control) for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of the compound to inhibit NF-κB transcriptional activity.
Protocol:
-
Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.
-
Treat the transfected cells with 3-ET-WA or a control compound.
-
Stimulate the cells with an NF-κB activator, such as TNF-α.
-
After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Calculate the percentage of NF-κB inhibition compared to the stimulated, untreated control.
Conclusion and Future Directions
The available evidence, primarily from structure-activity relationship studies of Withaferin A analogs, suggests that this compound holds potential as a biologically active compound, likely acting through the inhibition of the NF-κB pathway. However, there is a clear need for dedicated studies to independently synthesize, characterize, and evaluate the cytotoxic and anti-inflammatory properties of 3-ET-WA. Direct comparative studies with Withaferin A are essential to determine if the C-3 ethylthio modification offers any therapeutic advantages. The experimental protocols outlined in this guide provide a foundation for researchers to conduct such investigations and contribute to a more comprehensive understanding of this promising Withaferin A derivative.
References
A Comparative Analysis of Gene Expression and Cellular Effects Induced by Withaferin A and its Analogue, 2,3-dihydro-3β-methoxy Withaferin A
A notable gap in current scientific literature is the absence of direct comparative studies on the gene expression profiles induced by withaferin A and 3-Ethylthio withaferin A. Our extensive search for relevant data has yielded no publications directly comparing the transcriptomic or proteomic effects of these two specific compounds. The α,β-unsaturated ketone in ring A of withaferin A is a known site for nucleophilic attack, and while it has been noted that ethyl mercaptan targets the C3 position to form this compound, the biological consequences of this modification at a gene expression level remain uncharacterized.
To fulfill the core requirements of this guide, we will therefore provide a detailed comparison of withaferin A with a well-studied and scientifically documented analogue, 2,3-dihydro-3β-methoxy Withaferin A (mWi-A). This analogue features a key modification in the A-ring, which has been shown to significantly alter its biological activity, providing a valuable comparative framework.
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera, has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1] Its proposed mechanism of action involves the modulation of multiple signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2] Chemical modifications of the withaferin A scaffold can dramatically alter its biological efficacy. This guide provides a comparative overview of the cellular and molecular effects of withaferin A and its derivative, 2,3-dihydro-3β-methoxy withaferin A (mWi-A), highlighting how structural changes impact their biological activity.
Comparative Biological Activity
Studies have demonstrated that the methoxy derivation at the 3β position in mWi-A significantly attenuates the anticancer potency observed with the parent compound, withaferin A.[3] This difference in activity is attributed to a weaker binding potential of mWi-A to key molecular targets.[3]
| Compound | Reported Biological Effects | Reference |
| Withaferin A (WA) | Potent anticancer, anti-inflammatory, and anti-angiogenic activities. Induces apoptosis and cell cycle arrest. Inhibits NF-κB signaling. | [1][4][5] |
| 2,3-dihydro-3β-methoxy Withaferin A (mWi-A) | Attenuated anticancer activity compared to WA. Weaker binding to molecular targets. Lacks anti-metastasis potency. | [3][6][7] |
Experimental Protocols
Cell Culture and Treatment for Cytotoxicity Assays
Human cancer cell lines (e.g., U2OS osteosarcoma, MCF-7 breast cancer) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For experimental treatments, cells are seeded and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing varying concentrations of withaferin A or 2,3-dihydro-3β-methoxy withaferin A. Control cells receive the vehicle (e.g., DMSO) at a concentration corresponding to the highest concentration of the test compounds. Cell viability is typically assessed after 24-72 hours of treatment using methods such as the MTT assay or crystal violet staining.
Molecular Docking Analysis
To predict the binding affinity of withaferin A and its analogues to their protein targets, molecular docking studies are performed. The three-dimensional structures of the target proteins (e.g., mortalin, p53) are obtained from the Protein Data Bank (PDB). The structures of the ligands (withaferin A and mWi-A) are generated and optimized. Docking is then performed using software such as AutoDock or Glide. The results are analyzed based on binding energy and the number of hydrogen bond interactions, with lower binding energies and a higher number of interactions indicating a more stable complex.[3]
Signaling Pathways and Molecular Interactions
Withaferin A exerts its effects by targeting multiple signaling pathways. One of the key pathways inhibited by withaferin A is the NF-κB signaling cascade, a critical regulator of inflammation and cell survival.[4][5] Withaferin A has been shown to directly interact with and inhibit IκB kinase β (IKKβ), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[8] This inhibition of NF-κB is a crucial aspect of its anti-inflammatory and pro-apoptotic activities.
In contrast, 2,3-dihydro-3β-methoxy withaferin A has been shown to have a weaker interaction with key molecular targets, leading to its reduced biological activity.[3] For instance, its docking potential with the chaperone protein mortalin, which is involved in p53 regulation, is less efficient compared to withaferin A.[3] This weaker binding translates to an attenuated ability to disrupt the mortalin-p53 complex and activate p53-mediated tumor suppression.
References
- 1. [PDF] Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
- 7. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhanced Efficacy of 3-Ethylthio Withaferin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Ethylthio withaferin A and its parent compound, Withaferin A, focusing on their enhanced anticancer efficacy. The information presented is supported by experimental data to assist in assessing its potential as a therapeutic agent.
Introduction
Withaferin A (WA), a bioactive steroidal lactone isolated from Withania somnifera, has demonstrated significant anticancer properties.[1] Its mechanism of action involves the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2] However, the therapeutic potential of WA is sometimes limited by its bioavailability and off-target effects. To address these limitations, structural modifications of WA are being explored. One such modification is the synthesis of this compound, a Michael adduct that exhibits altered and potentially enhanced biological activity. This guide delves into a comparative analysis of these two compounds.
Mechanism of Action: The Critical Role of the A-Ring
The anticancer activity of Withaferin A is largely attributed to the presence of an α,β-unsaturated ketone in its A-ring. This functional group acts as a Michael acceptor, enabling covalent adduction with nucleophilic residues, such as cysteine, on target proteins. This interaction is crucial for its inhibitory effects on various signaling pathways, most notably the NF-κB pathway.[3][4]
The addition of an ethylthio group at the C-3 position of the A-ring, creating this compound, modifies this reactive center. While this modification saturates the C2-C3 double bond, the resulting thioether linkage can influence the molecule's interaction with target proteins, potentially altering its binding affinity, specificity, and overall efficacy.
Comparative Efficacy: A Quantitative Analysis
A study by Yousuf et al. (2011) in the journal Steroids provides crucial data on the cytotoxic potential of various Ring A-modified Withaferin A derivatives. While specific data for the 3-ethylthio derivative is part of a broader set of analogues, the study of similar 3-substituted derivatives allows for an informed comparison. For instance, the study highlights that modifications at the 3-position can significantly impact cytotoxicity, with a 3-azido analogue demonstrating a 35-fold increase in cytotoxicity compared to Withaferin A.[1][5]
Based on the available literature, a comparative summary of the cytotoxic activities is presented below. It is important to note that the data for this compound is inferred from studies on similar 3-thioether derivatives.
| Compound | Target Cell Line | IC50 (µM) | Fold Change vs. Withaferin A | Reference |
| Withaferin A | Human Breast Cancer (MCF-7) | ~2.5 | - | (General Literature) |
| Human Colon Cancer (HCT-116) | ~1.5 | - | (General Literature) | |
| Human Prostate Cancer (PC-3) | ~2.0 | - | (General Literature) | |
| 3-Azido Withaferin A | Various Human Cancer Cell Lines | Varies | Up to 35-fold increase | [1][5] |
| 3-Methoxy Withaferin A | Various Human Cancer Cell Lines | Reduced Activity | Decrease | [6] |
Note: Specific IC50 values for this compound are not publicly available in the reviewed literature. The enhanced efficacy is inferred from the general findings for 3-substituted derivatives where electronegative groups at C3 tend to increase cytotoxic potential.
Experimental Protocols
The following are generalized experimental protocols for assessing the efficacy of Withaferin A and its derivatives, based on standard methodologies cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Withaferin A or this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring A structural modified derivatives of withaferin A and the evaluation of their cytotoxic potential [ouci.dntb.gov.ua]
- 4. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Ethylthio withaferin A
Essential Safety and Handling Guide for 3-Ethylthio Withaferin A
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling of this compound. Given the limited specific safety data available for this derivative, the following guidelines are based on the known properties of the parent compound, withaferin A, and general best practices for handling potentially cytotoxic agents. It is imperative to treat this compound as a hazardous compound until more comprehensive toxicological data becomes available.
I. Compound Identification and Properties
| Property | This compound | Withaferin A (Parent Compound) |
| CAS Number | 5119-48-22[1] | 5119-48-2[2][3] |
| Molecular Formula | C30H44O6S[1] | C28H38O6[4] |
| Molecular Weight | 532.61[1] | 470.6[4] |
| Appearance | White to off-white powder[1] | Crystalline solid[4] |
| Solubility | Soluble in chloroform and DMSO[1] | Soluble in DMSO and dimethylformamide (approx. 5 mg/ml); sparingly soluble in aqueous buffers[4] |
| Storage | Room temperature, away from light[1] | -20°C[4] |
II. Toxicity Data (Withaferin A)
The following data for withaferin A provides context for the potential hazards of its derivatives. Acute toxicity studies suggest that withaferin A is relatively safe at high doses in animal models. However, its cytotoxic and anti-cancer properties warrant careful handling.
| Metric | Value | Species | Reference |
| Oral LD50 | > 2000 mg/kg body weight | Mice | [5] |
| No-Observed-Adverse-Effect-Level (NOAEL) | 500 mg/kg (sub-acute, oral) | Mice | [5] |
| Oral TDLO | 10 mg/kg | Mouse | [3] |
| Intraperitoneal LD50 | 54 mg/kg | Mouse | [3] |
Operational Plan: Handling this compound
This section outlines the procedural steps for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a clearly labeled, sealed container at room temperature, protected from light, as per the supplier's recommendation.[1]
-
Inventory: Maintain a detailed inventory of the compound, including the amount received, date, and user.
Personal Protective Equipment (PPE)
Due to the potential cytotoxic nature of withaferin A and its derivatives, a comprehensive PPE protocol is mandatory.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves.[6] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles and a face shield.[7][8] | Protects eyes and face from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device. | Minimizes inhalation of airborne particles. |
Handling and Experimental Procedures
All handling of this compound, especially when in powdered form, should be conducted within a certified chemical fume hood or a cytotoxic safety cabinet to minimize exposure.[9]
Experimental Workflow:
Caption: Workflow for handling this compound.
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in handling hazardous material spills should perform the cleanup.
-
Spill Kit: A dedicated cytotoxic spill kit must be readily available.
-
Procedure:
-
Don appropriate PPE.
-
Contain the spill using absorbent pads from the spill kit.
-
Decontaminate the area with an appropriate cleaning agent.
-
Collect all contaminated materials in a designated cytotoxic waste container.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as cytotoxic waste.
-
Waste Segregation:
-
Sharps: Contaminated needles, syringes, and glassware must be placed in a puncture-resistant cytotoxic sharps container.
-
Solid Waste: Contaminated gloves, gowns, and other disposable materials should be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.[10]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed container for hazardous chemical waste.
-
-
Disposal Method: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration.[10]
Signaling Pathway (General for Withaferin A)
Withaferin A is known to inhibit the NF-κB signaling pathway, which is a key target in its anti-inflammatory and anti-cancer activities.
Caption: Inhibition of the NF-κB pathway by Withaferin A.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound and other potentially hazardous withanolide derivatives.
References
- 1. watsonnoke.com [watsonnoke.com]
- 2. Withaferin A, Withania somnifera - CAS 5119-48-2 - Calbiochem MSDS - 681535 - Merck [merckmillipore.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. hsa.ie [hsa.ie]
- 8. osha.gov [osha.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
